molecular formula C10H5BrClNO2 B13179474 5-Bromo-8-chloroisoquinoline-1-carboxylic acid

5-Bromo-8-chloroisoquinoline-1-carboxylic acid

Cat. No.: B13179474
M. Wt: 286.51 g/mol
InChI Key: ODTRGWKCZLFXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-8-chloroisoquinoline-1-carboxylic acid (CAS: 1368030-79-8) is a small molecule isoquinoline derivative with a molecular formula of C10H5BrClNO2 and a molecular weight of 286.51 g/mol . This compound is provided as a high-purity material for research and development purposes. The isoquinoline scaffold is recognized as a privileged structure in medicinal chemistry and is an inextricable template for drug discovery . Isoquinoline-based molecules are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, antihyperglycemic, antiplasmodial, antifungal, and antimicrobial actions . As a functionalized isoquinoline, this compound serves as a valuable versatile synthetic intermediate for constructing more complex molecules, exploring structure-activity relationships (SAR), and developing novel bioactive agents . This product is intended For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling and disposal guidelines.

Properties

Molecular Formula

C10H5BrClNO2

Molecular Weight

286.51 g/mol

IUPAC Name

5-bromo-8-chloroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H5BrClNO2/c11-6-1-2-7(12)8-5(6)3-4-13-9(8)10(14)15/h1-4H,(H,14,15)

InChI Key

ODTRGWKCZLFXOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN=C(C2=C1Cl)C(=O)O)Br

Origin of Product

United States

Foundational & Exploratory

5-Bromo-8-chloroisoquinoline-1-carboxylic acid synthesis route

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-Bromo-8-chloroisoquinoline-1-carboxylic acid

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and pharmaceutically active compounds, exhibiting a broad spectrum of biological activities.[1] The targeted functionalization of this core structure allows for the fine-tuning of molecular properties, making substituted isoquinolines highly valuable building blocks in medicinal chemistry and drug development. This guide provides a comprehensive, in-depth technical overview of a proposed synthetic route for 5-Bromo-8-chloroisoquinoline-1-carboxylic acid, a polysubstituted isoquinoline with multiple points for further chemical modification.

This document is structured to provide not just a series of steps, but a logical and scientifically grounded rationale for the chosen synthetic pathway. We will delve into the causality behind experimental choices, the mechanisms underpinning each transformation, and provide detailed protocols for execution in a research setting. The proposed synthesis is a multi-step sequence designed for robust and logical execution, starting from the readily available starting material, isoquinoline.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a pathway that sequentially introduces the required functional groups onto the isoquinoline core. The carboxylic acid can be derived from the hydrolysis of a nitrile, a robust and high-yielding transformation. The chloro and bromo groups can be installed through a sequence of electrophilic substitution and Sandmeyer reactions, a classic strategy in aromatic chemistry.

Retrosynthesis of 5-Bromo-8-chloroisoquinoline-1-carboxylic acid target 5-Bromo-8-chloroisoquinoline-1-carboxylic acid int1 5-Bromo-8-chloroisoquinoline-1-carbonitrile target->int1 Hydrolysis int2 5-Bromo-8-chloroisoquinoline int1->int2 Cyanation (e.g., Reissert) int3 8-Amino-5-bromoisoquinoline int2->int3 Sandmeyer Reaction int4 5-Bromo-8-nitroisoquinoline int3->int4 Nitro Reduction start Isoquinoline int4->start Bromination / Nitration

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthesis Pathway

The forward synthesis is designed as a five-step sequence, commencing with the functionalization of isoquinoline. Each step is chosen for its reliability, high yield, and the well-documented nature of the transformation.

Synthesis Workflow Start Isoquinoline Step1 Step 1: Bromination & Nitration (NBS, KNO₃, H₂SO₄) Start->Step1 Intermediate1 5-Bromo-8-nitroisoquinoline Step1->Intermediate1 Step2 Step 2: Nitro Reduction (e.g., SnCl₂·2H₂O) Intermediate1->Step2 Intermediate2 8-Amino-5-bromoisoquinoline Step2->Intermediate2 Step3 Step 3: Sandmeyer Reaction (NaNO₂, HCl, CuCl) Intermediate2->Step3 Intermediate3 5-Bromo-8-chloroisoquinoline Step3->Intermediate3 Step4 Step 4: Cyanation (e.g., Reissert Reaction) Intermediate3->Step4 Intermediate4 5-Bromo-8-chloroisoquinoline-1-carbonitrile Step4->Intermediate4 Step5 Step 5: Hydrolysis (Acid or Base) Intermediate4->Step5 FinalProduct 5-Bromo-8-chloroisoquinoline-1-carboxylic acid Step5->FinalProduct Sandmeyer Reaction Mechanism Amine Ar-NH₂ Reagents NaNO₂, HCl (Diazotization) Amine->Reagents Diazonium Ar-N₂⁺ Catalyst CuCl (Electron Transfer) Diazonium->Catalyst Radical Ar• Product Ar-Cl Radical->Product + Cl⁻ from Cu(II)Cl₂ Reagents->Diazonium Catalyst->Radical Cu(I) → Cu(II) + e⁻

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-8-chloroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-8-chloroisoquinoline-1-carboxylic acid is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel chemical entity destined for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. These properties govern a molecule's behavior from synthesis and formulation through to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. This technical guide provides a comprehensive overview of the key physicochemical characteristics of 5-Bromo-8-chloroisoquinoline-1-carboxylic acid. It combines theoretical predictions, based on its distinct molecular structure, with detailed, field-proven experimental protocols for empirical determination. This document is intended to serve as a foundational resource for researchers, enabling robust experimental design and accelerating development timelines.

Molecular Structure and Calculated Properties

The foundational step in characterizing any molecule is to define its structure and fundamental calculated properties. These values provide the initial framework for predicting its chemical behavior.

Chemical Structure:

  • Molecular Formula: C₁₀H₅BrClNO₂

  • Molecular Weight: 286.51 g/mol

The structure is characterized by a rigid isoquinoline core, a bicyclic aromatic system containing a nitrogen atom. This core is substituted with three key functional groups: a bromine atom at position 5, a chlorine atom at position 8, and a carboxylic acid at position 1. The interplay of the electron-withdrawing effects of the halogens and the carboxylic acid, coupled with the aromatic system and the basic nitrogen, dictates its unique physicochemical profile.

Predicted Physicochemical Profile

In the absence of extensive experimental data for this specific molecule, we can derive a robust predictive profile by analyzing its structural components and referencing data from analogous compounds.

Table 1: Predicted Physicochemical Properties of 5-Bromo-8-chloroisoquinoline-1-carboxylic acid
PropertyPredicted Value/RangeRationale & Implications in Drug Discovery
Melting Point (°C) > 200 (with decomposition)The rigid, planar aromatic structure and potential for intermolecular hydrogen bonding via the carboxylic acid suggest a high melting point, indicative of a stable crystalline lattice. A sharp melting range is a primary indicator of high purity.[1]
pKa (Acidic) 2.5 - 3.5The carboxylic acid is expected to be significantly more acidic than benzoic acid (pKa ~4.2) due to the electron-withdrawing effects of the isoquinoline ring system and the two halogen substituents. This low pKa means the compound will be predominantly ionized (negatively charged) at physiological pH (7.4), which strongly influences solubility and membrane permeability.[2]
pKa (Basic) 1.5 - 2.5The isoquinoline nitrogen is basic, but its pKa is suppressed by the strong electron-withdrawing effect of the adjacent carboxylic acid and the halogens on the fused benzene ring. It will be predominantly in its neutral form at physiological pH.
LogP (Octanol/Water) 2.5 - 3.5The molecule possesses significant lipophilic character from the fused aromatic rings and halogens. However, the ionizable carboxylic acid will dramatically lower the distribution coefficient (LogD) at neutral pH. This balance is critical for both membrane permeability and aqueous solubility.[3]
Aqueous Solubility pH-dependent; Low at acidic pH, higher at neutral/basic pHAs a carboxylic acid, its solubility is expected to be lowest at a pH near its pKa and will increase significantly as the pH rises and the molecule deprotonates to form the more soluble carboxylate salt.[4]

Methodologies for Experimental Determination

To move beyond prediction and establish an empirical data package, a series of standardized experiments are required. The following sections detail the protocols for determining the critical physicochemical parameters.

Structural Confirmation and Purity Assessment

Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the industry standard for assessing the purity of small organic molecules.[5] The choice of a C18 column is based on its versatility in retaining compounds with significant hydrophobic character, such as our target molecule. An acidic mobile phase (e.g., containing 0.1% trifluoroacetic acid or formic acid) is crucial to suppress the ionization of the carboxylic acid.[6][7] This ensures a consistent retention time and sharp peak shape, which are essential for accurate quantification. The gradient elution, moving from a highly aqueous to a more organic mobile phase, is necessary to elute the target compound in a reasonable time while also separating it from more polar and less polar impurities.

Protocol: RP-HPLC Purity Analysis

  • System Preparation:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis Diode Array Detector (DAD), monitoring at 220 nm and 254 nm.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in a 1:1 mixture of Acetonitrile and Water.

    • Dilute to a final concentration of 0.1 mg/mL for injection.

  • Chromatographic Run:

    • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for 15 minutes.

    • Inject 10 µL of the sample.

    • Run a linear gradient:

      • 0-20 min: 5% to 95% Mobile Phase B.

      • 20-25 min: Hold at 95% Mobile Phase B.

      • 25-26 min: 95% to 5% Mobile Phase B.

      • 26-30 min: Hold at 5% Mobile Phase B (re-equilibration).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Dissolution (0.1 mg/mL) Injection Inject 10 µL SamplePrep->Injection MobilePhase Mobile Phase Prep (A: H2O+TFA, B: ACN+TFA) Column C18 Column Separation (Gradient Elution) MobilePhase->Column Injection->Column Detection UV Detection (220 & 254 nm) Column->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation XRay_Workflow PurifiedCompound Purified Compound Crystallization Crystal Growth (e.g., Slow Evaporation) PurifiedCompound->Crystallization SingleCrystal High-Quality Single Crystal Crystallization->SingleCrystal Mounting Mount on Goniometer SingleCrystal->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection StructureSolution Structure Solution (Electron Density Map) DataCollection->StructureSolution Refinement Model Building & Refinement StructureSolution->Refinement FinalStructure 3D Atomic Structure Refinement->FinalStructure Solubility_Workflow Start Excess Solid Compound + Buffer (pH 7.4) Shake Agitate for 24h at 25°C Start->Shake Settle Settle Particulates Shake->Settle Filter Filter Supernatant (0.45 µm) Settle->Filter Quantify Quantify Concentration (HPLC-UV) Filter->Quantify Result Thermodynamic Solubility Value Quantify->Result

Sources

An In-depth Technical Guide to 5-Bromo-8-chloroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous natural products and synthetic molecules with significant biological activities.[1] The inherent aromaticity and the presence of a basic nitrogen atom make the isoquinoline scaffold a versatile template in medicinal chemistry, with applications ranging from anticancer to anti-inflammatory agents.[2] This guide focuses on a specific, highly functionalized derivative: 5-Bromo-8-chloroisoquinoline-1-carboxylic acid . The introduction of halogen atoms (bromine and chlorine) and a carboxylic acid group at specific positions on the isoquinoline ring is anticipated to modulate the electronic properties, steric profile, and potential biological activity of the parent molecule. Halogenation can significantly enhance the therapeutic potential of a compound, while the carboxylic acid moiety can serve as a handle for further synthetic modifications or as a key interacting group with biological targets.[1]

This technical guide provides a comprehensive overview of 5-Bromo-8-chloroisoquinoline-1-carboxylic acid, including its IUPAC nomenclature, predicted physicochemical properties, a plausible synthetic route with detailed protocols, expected characterization data, potential applications in drug discovery, and essential safety and handling information.

IUPAC Name

The systematic name for the compound, following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for carboxylic acids appended to a heterocyclic ring system, is 5-Bromo-8-chloroisoquinoline-1-carboxylic acid .

Physicochemical Properties

PropertyPredicted Value/InformationRationale
Molecular Formula C₁₀H₅BrClNO₂Based on the chemical structure.
Molecular Weight 286.51 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidTypical for halogenated aromatic carboxylic acids.
Melting Point >200 °C (with decomposition)The rigid aromatic structure and potential for intermolecular hydrogen bonding from the carboxylic acid group suggest a high melting point.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol)The polar carboxylic acid group may impart slight aqueous solubility, but the large, hydrophobic halogenated aromatic core will limit it. Good solubility is expected in polar organic solvents.
pKa 3-4The electron-withdrawing effects of the bromine and chlorine atoms are expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2).
LogP 2.5 - 3.5The presence of two halogen atoms will increase the lipophilicity, while the carboxylic acid will decrease it. The predicted value suggests moderate lipophilicity.

Synthesis and Purification

A plausible synthetic route to 5-Bromo-8-chloroisoquinoline-1-carboxylic acid can be designed based on established methods for the synthesis and functionalization of the isoquinoline core. A multi-step approach is likely necessary, starting from a suitable precursor.

Proposed Synthetic Pathway

Synthetic_Pathway A Substituted Phenethylamine B Dihydroisoquinoline Intermediate A->B Bischler-Napieralski Reaction C 5-Bromo-8-chloroisoquinoline B->C Dehydrogenation & Halogenation D 5-Bromo-8-chloroisoquinoline-1-carboxylic acid C->D Carboxylation

Caption: Proposed synthetic route to 5-Bromo-8-chloroisoquinoline-1-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of a Dihydroisoquinoline Intermediate via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for constructing the isoquinoline skeleton from a β-phenylethylamine derivative.

  • Rationale: This intramolecular cyclization is a robust and widely used method for forming the dihydroisoquinoline core. The choice of the starting phenethylamine will determine the initial substitution pattern. For this synthesis, a phenethylamine with appropriate precursors for the bromo and chloro substituents would be ideal.

  • Protocol:

    • To a solution of the appropriately substituted N-acyl-β-phenylethylamine (1.0 eq) in a suitable solvent such as toluene or acetonitrile, add a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) (1.5 - 2.0 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution with a concentrated sodium hydroxide solution to pH 8-9.

    • Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihydroisoquinoline intermediate.

Step 2: Dehydrogenation and Halogenation to 5-Bromo-8-chloroisoquinoline

The dihydroisoquinoline intermediate is then aromatized and halogenated.

  • Rationale: Dehydrogenation establishes the aromatic isoquinoline ring system. Subsequent electrophilic halogenation introduces the bromo and chloro substituents at the desired positions. The directing effects of existing substituents and reaction conditions will be crucial for achieving the correct regiochemistry.

  • Protocol:

    • Dehydrogenation: Dissolve the crude dihydroisoquinoline intermediate in a high-boiling solvent like xylene or decalin. Add a dehydrogenating agent such as 10% palladium on carbon (Pd/C) (5-10 mol%). Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC. After completion, cool the mixture, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate.

    • Halogenation: The halogenation can be a stepwise process. For bromination, the isoquinoline can be treated with N-bromosuccinimide (NBS) in a strong acid like sulfuric acid.[3] For chlorination, reagents like N-chlorosuccinimide (NCS) can be used. The precise conditions (temperature, reaction time, and order of addition) will need to be optimized to achieve the desired 5-bromo-8-chloro substitution pattern.

Step 3: Carboxylation at the C-1 Position

The final step involves the introduction of the carboxylic acid group at the 1-position.

  • Rationale: The C-1 position of the isoquinoline ring is susceptible to nucleophilic attack, especially after activation of the ring. One common method is through a Reissert reaction or by direct metallation followed by quenching with carbon dioxide.

  • Protocol (via Metallation):

    • Dissolve 5-Bromo-8-chloroisoquinoline (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C.

    • Slowly add a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq) to deprotonate the C-1 position.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice.

    • Allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and acidify the aqueous layer with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Purification

The crude 5-Bromo-8-chloroisoquinoline-1-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.[4] Alternatively, column chromatography on silica gel using a mixture of a polar solvent (e.g., methanol or ethyl acetate) and a non-polar solvent (e.g., dichloromethane or hexane) with a small amount of acetic acid to prevent tailing can be employed.

Characterization and Spectroscopic Data

The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques.

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR A complex aromatic region with several distinct signals. The proton at C-3 and C-4 will likely appear as doublets. The protons on the benzene ring will also show characteristic splitting patterns, influenced by the bromo and chloro substituents. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR The spectrum will show 10 distinct carbon signals. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift (around 160-170 ppm). The carbons attached to the bromine and chlorine atoms will also have characteristic chemical shifts.
FT-IR A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹). A sharp C=O stretch from the carbonyl group (around 1700-1730 cm⁻¹). C-Br and C-Cl stretches in the fingerprint region (below 1000 cm⁻¹). Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry The molecular ion peak (M⁺) should be observed, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. Fragmentation patterns may include the loss of CO₂ and the halogen atoms.

Potential Applications in Drug Discovery

The isoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities.[1] The presence of halogen and carboxylic acid functional groups in 5-Bromo-8-chloroisoquinoline-1-carboxylic acid suggests several potential applications in drug discovery.

Applications Core 5-Bromo-8-chloroisoquinoline- 1-carboxylic acid App1 Anticancer Agents Core->App1 App2 Anti-inflammatory Agents Core->App2 App3 Antimicrobial Agents Core->App3 App4 Enzyme Inhibitors Core->App4

Caption: Potential applications of 5-Bromo-8-chloroisoquinoline-1-carboxylic acid in drug discovery.

  • Anticancer Activity: Many isoquinoline derivatives have demonstrated potent anticancer properties.[2] The halogen atoms can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and interaction with hydrophobic pockets of target proteins. The carboxylic acid group can form key hydrogen bonds or ionic interactions with active site residues of enzymes or receptors involved in cancer progression.

  • Anti-inflammatory Activity: Isoquinoline-based compounds have been investigated as inhibitors of inflammatory pathways.[5] The carboxylic acid moiety could mimic the functionality of endogenous molecules involved in inflammatory signaling, while the halogenated isoquinoline core provides a rigid scaffold for optimal binding to anti-inflammatory targets.

  • Enzyme Inhibition: The structural features of this molecule make it a candidate for an enzyme inhibitor. The planar aromatic system can engage in π-π stacking interactions, while the carboxylic acid and halogen atoms can act as hydrogen bond acceptors/donors and engage in halogen bonding, respectively.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 5-Bromo-8-chloroisoquinoline-1-carboxylic acid.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Deriv
  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. MDPI.
  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions.
  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. MDPI.
  • Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid. Benchchem.
  • Purification of isoquinoline.
  • 8-bromo-5-chloroisoquinoline (C9H5BrClN). PubChemLite.
  • Isoquinoline-1-carboxylic acid | C10H7NO2 | CID 68092. PubChem.
  • Application Note: Protocol for the Preparation of Isoquinoline-6-carboxamides. Benchchem.
  • A Versatile Synthesis of Substituted Isoquinolines. Andrew G Myers Research Group - Harvard University.
  • 8-Bromo-5-chloroisoquinoline | CAS 927801-25-0. AMERICAN ELEMENTS.
  • Synthesis and Investigation of Tricyclic Isoquinoline Deriv
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
  • Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer. PubMed.
  • ISOQUINOLINE.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC.
  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents.
  • 8-bromo-5-chloroquinoline (C9H5BrClN). PubChemLite.
  • 5-Bromo-8-chloroisoquinoline.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. PubMed.

Sources

Technical Deep Dive: 5-Bromo-8-chloroisoquinoline-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-8-chloroisoquinoline-1-carboxylic Acid: Physicochemical Characterization & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Analytical Researchers

Executive Summary

5-Bromo-8-chloroisoquinoline-1-carboxylic acid (CAS: 1368030-79-8) represents a highly specialized heterocyclic scaffold in modern drug discovery.[1] Distinguished by its dense functionalization—a carboxylic acid at C1, a bromine at C5, and a chlorine at C8—this molecule serves as a critical "linchpin" intermediate. It allows for orthogonal functionalization strategies, making it invaluable in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and complex metalloenzyme-targeting ligands.

This guide provides a definitive analysis of its molecular weight properties, synthetic accessibility, and structural validation protocols, moving beyond basic catalog data to actionable laboratory intelligence.

Physicochemical Profile & Molecular Weight Analysis[2][3][4][5]

Understanding the mass spectrometry profile of this compound is critical due to the unique isotopic signatures contributed by the halogen atoms.

Quantitative Data Summary
PropertyValueNotes
Chemical Formula

Molecular Weight (Average) 286.51 g/mol Used for stoichiometric calculations.
Monoisotopic Mass 284.9192 DaBased on

and

.
CAS Registry Number 1368030-79-8
Appearance Off-white to pale yellow solidCrystalline; typically stable at RT.
pKa (Predicted) ~3.5 (Carboxylic acid)Acidic proton at C1-COOH.
Solubility DMSO, DMF, MeOH (warm)Poor water solubility at neutral pH.
Isotopic Distribution (Mass Spec Signature)

For researchers validating this compound via LC-MS, the molecular weight is not a single peak but a distinct cluster. The presence of one Bromine (


) and one Chlorine (

) creates a characteristic M, M+2, M+4 pattern.
  • M+0 (284.9): Contains

    
     and 
    
    
    
    .
  • M+2 (286.9): Contains (

    
    ) AND (
    
    
    
    ). This is typically the base peak or very high intensity.
  • M+4 (288.9): Contains

    
     and 
    
    
    
    .

Analyst Note: When integrating LC-MS data, ensure your extraction window covers the full 284–290 Da range to avoid quantifying only a specific isotopologue.

Synthetic Architecture

Direct lithiation of isoquinolines to install the C1-carboxyl group is hazardous with C5-Br and C8-Cl substituents due to the risk of "halogen dance" or premature metal-halogen exchange. Therefore, a Reissert-Henze functionalization strategy is the industry standard for maintaining regiochemical integrity.

Recommended Synthesis Workflow

The following protocol prioritizes the preservation of the halogen handles for late-stage diversification.

  • Oxidation: Conversion of the parent 5-bromo-8-chloroisoquinoline to its N-oxide using m-CPBA.

  • Cyanation (Reissert-Henze): Treatment with TMSCN and an acylating agent (e.g., benzoyl chloride) to install the nitrile at C1.

  • Hydrolysis: Acid-mediated conversion of the nitrile to the carboxylic acid.

Reaction Pathway Diagram

SynthesisPath Start 5-Bromo-8-chloroisoquinoline (Precursor) Step1 N-Oxidation (m-CPBA, DCM) Start->Step1 Inter1 Isoquinoline N-Oxide Intermediate Step1->Inter1 Step2 Reissert-Henze (TMSCN, PhCOCl) Inter1->Step2 Inter2 1-Cyano-5-bromo- 8-chloroisoquinoline Step2->Inter2 Step3 Acid Hydrolysis (HCl, AcOH, Heat) Inter2->Step3 Final 5-Bromo-8-chloroisoquinoline- 1-carboxylic Acid (Target) Step3->Final

Figure 1: Strategic synthesis route avoiding metal-halogen exchange risks.

Experimental Validation Protocols

Structural Confirmation (NMR)

To validate the structure, specifically the positions of the halogens,


-NMR is definitive.
  • Solvent: DMSO-

    
    
    
  • Key Signals:

    • 
       ~14.0 ppm (Broad s, 1H):  Carboxylic acid proton (disappears with 
      
      
      
      shake).
    • 
       ~8.8 ppm (d, 1H):  H3 proton (ortho to nitrogen).
      
    • 
       ~8.2 ppm (d, 1H):  H4 proton.
      
    • 
       ~7.8-8.0 ppm (m, 2H):  H6 and H7 protons.
      
    • Note: The C8-Cl substituent removes the typical low-field shift of the H8 proton seen in unsubstituted isoquinolines.

Quality Control: Purity Assessment

For drug development applications, a minimum purity of 98% is required.

  • HPLC Method: C18 Column, Gradient 5% -> 95% ACN in Water (+0.1% Formic Acid).

  • Detection: UV at 254 nm (Isoquinoline core absorption).

  • Impurity Watch: Monitor for the decarboxylated byproduct (5-bromo-8-chloroisoquinoline) which can form if the hydrolysis step is too vigorous or if the solid is stored improperly at high temperatures.

Strategic Applications in Drug Design

The 5-Bromo-8-chloroisoquinoline-1-carboxylic acid scaffold is not merely a building block; it is a "privileged structure" for designing inhibitors of metalloenzymes.

  • HIF-PH Inhibition: The 1-carboxylic acid and the isoquinoline nitrogen form a bidentate chelation motif capable of binding the active site Iron (Fe2+) of prolyl hydroxylase enzymes.

  • Orthogonal Coupling:

    • C5-Position (Bromine): Highly reactive toward Suzuki-Miyaura coupling. Can be used to extend the scaffold into the solvent-accessible pocket of the protein.

    • C8-Position (Chlorine): Less reactive. Survives standard Pd-catalyzed conditions used for C5, allowing for a second, harsher functionalization step later (e.g., Buchwald-Hartwig amination).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 5-Bromo-8-chloroisoquinoline. Retrieved from [Link]

  • Brown, W. D., & Gouliaev, A. H. (2005).[2] Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[2][3][4][5] Organic Syntheses, 81, 98. (Contextual reference for halogenated isoquinoline synthesis). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 5-Bromo-8-chloroisoquinoline-1-carboxylic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 5-Bromo-8-chloroisoquinoline-1-carboxylic acid, a key heterocyclic scaffold with potential applications in medicinal chemistry and drug development. The protocol outlines a robust multi-step synthetic pathway, commencing with the construction of the 8-chloroisoquinoline core, followed by selective bromination, and subsequent introduction of the carboxylic acid functionality at the C1 position via a Reissert reaction. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental procedures, mechanistic insights, and safety considerations.

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities. The strategic functionalization of the isoquinoline ring system allows for the fine-tuning of pharmacological properties, making them privileged scaffolds in drug discovery programs. The target molecule, 5-Bromo-8-chloroisoquinoline-1-carboxylic acid, incorporates several key features: a halogenated benzene ring, which can modulate lipophilicity and metabolic stability, and a carboxylic acid group at the 1-position, a common moiety for interacting with biological targets or for further chemical derivatization.

This guide details a rational and efficient synthetic route to this valuable compound, providing not just a step-by-step protocol but also the underlying chemical principles that govern each transformation.

Proposed Synthetic Pathway

The synthesis of 5-Bromo-8-chloroisoquinoline-1-carboxylic acid is proposed to proceed through a four-step sequence, as illustrated below. This pathway leverages well-established named reactions and functional group transformations to achieve the target molecule.

Synthesis_Pathway Start 2-Chlorobenzaldehyde + Aminoacetaldehyde diethyl acetal Step1 Step 1: Pomeranz-Fritsch Reaction Start->Step1 Intermediate1 8-Chloroisoquinoline Step1->Intermediate1 Step2 Step 2: Electrophilic Bromination Intermediate1->Step2 Intermediate2 5-Bromo-8-chloroisoquinoline Step2->Intermediate2 Step3 Step 3: Reissert Reaction Intermediate2->Step3 Intermediate3 5-Bromo-8-chloro-1-cyanoisoquinoline Step3->Intermediate3 Step4 Step 4: Hydrolysis Intermediate3->Step4 FinalProduct 5-Bromo-8-chloroisoquinoline-1-carboxylic acid Step4->FinalProduct

Caption: Proposed four-step synthesis of the target molecule.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a suitable spectrometer (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Mass spectrometry (MS) data should be obtained using an appropriate ionization technique.

Safety Precaution: This synthesis involves hazardous reagents and should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 8-Chloroisoquinoline

This step utilizes the Pomeranz-Fritsch reaction to construct the isoquinoline core from a substituted benzaldehyde.[1][2]

Reaction Scheme:

Step1 cluster_reactants Reactants cluster_products Product 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Pomeranz-Fritsch\nReaction\n(H₂SO₄) Pomeranz-Fritsch Reaction (H₂SO₄) 2-Chlorobenzaldehyde->Pomeranz-Fritsch\nReaction\n(H₂SO₄) Aminoacetaldehyde\ndiethyl acetal Aminoacetaldehyde diethyl acetal Aminoacetaldehyde\ndiethyl acetal->Pomeranz-Fritsch\nReaction\n(H₂SO₄) 8-Chloroisoquinoline 8-Chloroisoquinoline Pomeranz-Fritsch\nReaction\n(H₂SO₄)->8-Chloroisoquinoline

Caption: Synthesis of 8-Chloroisoquinoline via Pomeranz-Fritsch.

Protocol:

  • Schiff Base Formation: In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1 equivalent) and aminoacetaldehyde diethyl acetal (1.1 equivalents) in ethanol. Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure to obtain the crude Schiff base.

  • Cyclization: Carefully add the crude Schiff base dropwise to a stirred solution of concentrated sulfuric acid (a significant excess, e.g., 10-20 equivalents) at 0 °C. The temperature should be carefully controlled during the addition.

  • Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-100 °C for 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution with a concentrated sodium hydroxide solution until a pH of >10 is reached, keeping the temperature below 20 °C.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality: The Pomeranz-Fritsch reaction is a classic method for isoquinoline synthesis.[1][2] The initial condensation forms a Schiff base, which upon treatment with strong acid, undergoes cyclization via an electrophilic attack of the aldehyde-derived carbon onto the electron-rich benzene ring, followed by dehydration to yield the aromatic isoquinoline.

Step 2: Synthesis of 5-Bromo-8-chloroisoquinoline

This step involves the selective electrophilic bromination of the 8-chloroisoquinoline intermediate. The commercial availability of this compound suggests the feasibility of this transformation.[3]

Reaction Scheme:

Step2 cluster_reactants Reactants cluster_products Product 8-Chloroisoquinoline 8-Chloroisoquinoline Electrophilic\nBromination\n(H₂SO₄) Electrophilic Bromination (H₂SO₄) 8-Chloroisoquinoline->Electrophilic\nBromination\n(H₂SO₄) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->Electrophilic\nBromination\n(H₂SO₄) 5-Bromo-8-chloroisoquinoline 5-Bromo-8-chloroisoquinoline Electrophilic\nBromination\n(H₂SO₄)->5-Bromo-8-chloroisoquinoline

Caption: Bromination of 8-Chloroisoquinoline.

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 8-chloroisoquinoline (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Bromination: Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and basify with a concentrated ammonium hydroxide solution to a pH of >9, keeping the temperature below 20 °C.

  • Extraction and Purification: Extract the product with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Causality: Electrophilic aromatic substitution on the isoquinoline ring is influenced by the existing substituents. The chloro group at the 8-position is a deactivating but ortho-, para-directing group.[4][5][6] The pyridine ring is deactivated towards electrophilic attack, especially under acidic conditions where the nitrogen is protonated. Therefore, electrophilic substitution is expected to occur on the benzene ring. The 5-position is para to the chloro group and is sterically accessible, making it a likely site for bromination.

Step 3: Synthesis of 5-Bromo-8-chloro-1-cyanoisoquinoline via Reissert Reaction

The Reissert reaction is a powerful method for the functionalization of the C1 position of isoquinolines.[5][7]

Reaction Scheme:

Step3 cluster_reactants Reactants cluster_products Product 5-Bromo-8-chloroisoquinoline 5-Bromo-8-chloroisoquinoline Reissert\nReaction Reissert Reaction 5-Bromo-8-chloroisoquinoline->Reissert\nReaction Benzoyl chloride Benzoyl chloride Benzoyl chloride->Reissert\nReaction Potassium cyanide (KCN) Potassium cyanide (KCN) Potassium cyanide (KCN)->Reissert\nReaction 5-Bromo-8-chloro-1-cyanoisoquinoline 5-Bromo-8-chloro-1-cyanoisoquinoline Reissert\nReaction->5-Bromo-8-chloro-1-cyanoisoquinoline

Caption: Reissert reaction for cyanation.

Protocol:

  • Reaction Setup: To a stirred solution of 5-bromo-8-chloroisoquinoline (1 equivalent) in dichloromethane, add benzoyl chloride (1.2 equivalents).

  • Cyanide Addition: Add a solution of potassium cyanide (1.5 equivalents) in water dropwise to the reaction mixture. The reaction is biphasic.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Reissert compound can be purified by column chromatography. The isolated Reissert compound is then hydrolyzed in the next step. Alternatively, the crude product can be directly subjected to hydrolysis.

Causality: The Reissert reaction proceeds through the formation of an N-acylisoquinolinium salt, which is then attacked by the cyanide nucleophile at the electrophilic C1 position.[5][7] The resulting dihydroisoquinoline derivative is known as a Reissert compound.

Step 4: Hydrolysis of 5-Bromo-8-chloro-1-cyanoisoquinoline

The final step is the hydrolysis of the nitrile to the corresponding carboxylic acid.

Reaction Scheme:

Step4 cluster_reactants Reactant cluster_products Product 5-Bromo-8-chloro-1-cyanoisoquinoline 5-Bromo-8-chloro-1-cyanoisoquinoline Acidic or Basic\nHydrolysis Acidic or Basic Hydrolysis 5-Bromo-8-chloro-1-cyanoisoquinoline->Acidic or Basic\nHydrolysis 5-Bromo-8-chloroisoquinoline-1-carboxylic acid 5-Bromo-8-chloroisoquinoline-1-carboxylic acid Acidic or Basic\nHydrolysis->5-Bromo-8-chloroisoquinoline-1-carboxylic acid

Caption: Hydrolysis of the nitrile to the carboxylic acid.

Protocol (Acidic Hydrolysis):

  • Reaction Setup: Suspend the 5-bromo-8-chloro-1-cyanoisoquinoline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Heating: Heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC).

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol (Basic Hydrolysis):

  • Reaction Setup: Suspend the 5-bromo-8-chloro-1-cyanoisoquinoline (1 equivalent) in an aqueous solution of sodium hydroxide.

  • Heating: Heat the mixture to reflux for several hours.

  • Acidification: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Recrystallization can be performed for further purification.

Causality: The nitrile group is readily hydrolyzed to a carboxylic acid under either acidic or basic conditions. The choice of conditions may depend on the stability of the substrate to strong acid or base.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
8-ChloroisoquinolineC₉H₆ClN163.60White to off-white solid
5-Bromo-8-chloroisoquinolineC₉H₅BrClN242.50Solid
5-Bromo-8-chloro-1-cyanoisoquinolineC₁₀H₄BrClN₂267.51Solid
5-Bromo-8-chloroisoquinoline-1-carboxylic acidC₁₀H₅BrClNO₂286.51Solid

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable pathway for the preparation of 5-Bromo-8-chloroisoquinoline-1-carboxylic acid. By employing a combination of classic and modern synthetic methodologies, this guide offers a clear and logical approach for accessing this valuable heterocyclic building block. The provided explanations of the underlying chemical principles for each step are intended to empower researchers to troubleshoot and adapt these procedures for the synthesis of related analogues.

References

  • Reissert Reaction. Name Reactions in Organic Synthesis.

  • Pomeranz–Fritsch reaction. Wikipedia.

  • Bischler-Napieralski Reaction. J&K Scientific LLC.

  • Directing Effects. ChemTalk.

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.

  • Bischler-Napieralski Reaction. Name Reactions in Organic Synthesis.

  • Isoquinoline. University of Babylon.

  • Pomerantz-Fritsch synthesis of isoquinolines. Organic Chemistry.

  • Bischler–Napieralski reaction. Wikipedia.

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions.

  • Electrophilic aromatic directing groups. Wikipedia.

  • Bischler-Napieralski Reaction. Organic Chemistry Portal.

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.

  • Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.

  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses.

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube.

  • A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1.

  • Examples of electrophilic aromatic substitution. Lumen Learning.

  • The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. ResearchGate.

  • Method of preparing 5- or 8-bromoisoquinoline derivatives. Google Patents.

  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.

  • Electrophilic Aromatic Substitutions: Chlorination and Bromination. Master Organic Chemistry.

  • 5-Bromo-8-chloroisoquinoline. Santa Cruz Biotechnology.

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry.

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

  • Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts.

  • Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate.

  • Synthesis of quinolines. Organic Chemistry Portal.

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.

Sources

purification of 5-Bromo-8-chloroisoquinoline-1-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: High-Purity Purification of 5-Bromo-8-chloroisoquinoline-1-carboxylic acid by Recrystallization

Abstract

5-Bromo-8-chloroisoquinoline-1-carboxylic acid is a highly functionalized heterocyclic compound, representing a critical building block in medicinal chemistry and drug development.[1] The stringent purity requirements for downstream applications, such as active pharmaceutical ingredient (API) synthesis, necessitate a robust and reliable purification method. This document provides a comprehensive guide to the purification of this compound using a two-stage process involving an initial acid-base extraction followed by a definitive two-solvent recrystallization. The protocols herein are designed to be self-validating, with detailed explanations for each experimental choice to ensure both high purity and optimal yield.

Introduction: The Rationale for Recrystallization

The isoquinoline scaffold is a privileged structure in pharmacology, and its halogenated derivatives are key intermediates for introducing further molecular complexity through cross-coupling reactions.[2][3] The purity of such an intermediate is paramount, as contaminants can lead to significant side reactions, reduced yields, and the generation of difficult-to-remove impurities in subsequent synthetic steps.

Recrystallization remains a cornerstone of purification for crystalline organic solids due to its efficiency, scalability, and cost-effectiveness. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. For a polar, acidic molecule like 5-Bromo-8-chloroisoquinoline-1-carboxylic acid, a combination of chemical and physical purification techniques provides the most effective route to achieving >99% purity.

Physicochemical Profile

While specific experimental data for the title compound is not broadly published, its properties can be reliably inferred from its constituent parts: the 5-bromo-8-chloroisoquinoline core and the carboxylic acid functional group.

PropertyExpected Value / CharacteristicRationale
Molecular Formula C₁₀H₅BrClNO₂Based on the addition of a COOH group to the C₉H₅BrClN core.
Molecular Weight ~286.51 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow crystalline solidThe parent isoquinoline is a pale yellow/brownish solid.[2] The carboxylic acid is expected to be similar.
Aqueous Solubility Low in neutral/acidic water; soluble in aqueous baseThe hydrophobic isoquinoline core limits water solubility, but the carboxylic acid group allows for deprotonation in base to form a highly soluble carboxylate salt.[4]
Organic Solubility Soluble in polar organic solvents (e.g., DMSO, Ethanol, Methanol)The parent heterocycle is soluble in DMSO and ethanol.[2][5] The carboxylic acid group enhances polarity.
Melting Point Expected to be a sharp, defined melting point >100 °CCrystalline solids typically have sharp melting points. The related compound 5-Bromo-8-chloroisoquinoline has a melting point of 73-77°C.[5] The addition of the carboxylic acid group and potential for hydrogen bonding will likely increase this value significantly.
Analysis of Potential Impurities

Effective purification begins with understanding the potential impurities. Based on common synthetic routes to substituted isoquinolines and their carboxylic acids, impurities may include:

  • Unreacted Starting Materials: Such as 5-Bromo-8-chloroisoquinoline if the carboxylic acid is installed in a late-stage step.

  • Isomeric Byproducts: Synthesis of 5-bromoisoquinoline requires careful temperature control to prevent the formation of isomers like 8-bromoisoquinoline.[3] Similar isomeric impurities could persist.

  • Over-halogenated Species: The presence of species such as 5,X-dibromo-8-chloroisoquinoline derivatives is possible if bromination is part of the synthesis.[3]

  • Neutral Synthesis Byproducts: Organic impurities lacking an acidic or basic functional group.

The proposed purification strategy is designed to systematically remove these impurity classes.

Purification Workflow: A Two-Stage Approach

The overall strategy involves a chemical purification (acid-base extraction) to remove non-acidic impurities, followed by a physical purification (recrystallization) to remove closely related acidic impurities and achieve high crystallinity.

G Crude Crude Solid (Target + Impurities) AcidBase Protocol A: Acid-Base Extraction Crude->AcidBase Recrystallization Protocol B: Two-Solvent Recrystallization AcidBase->Recrystallization  Precipitated Acid NeutralImp Neutral & Basic Impurities AcidBase->NeutralImp  Removed in  Aqueous Wash Pure Purified Crystalline Product (>99% Purity) Recrystallization->Pure  Isolated Crystals AcidicImp Structurally Similar Acidic Impurities Recrystallization->AcidicImp  Remain in  Mother Liquor

Caption: Overall purification workflow.

Materials and Equipment

Chemicals
  • Crude 5-Bromo-8-chloroisoquinoline-1-carboxylic acid

  • Sodium hydroxide (NaOH), pellets or 5 M solution

  • Hydrochloric acid (HCl), concentrated or 6 M solution

  • Ethanol (Reagent grade or absolute)

  • Deionized (DI) Water

  • Celatom® or filter aid (optional)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Equipment
  • Erlenmeyer flasks (multiple sizes)

  • Heating mantle with magnetic stirring

  • Magnetic stir bars

  • Beakers

  • Graduated cylinders

  • Buchner funnel and vacuum flask

  • Filter paper (Whatman® Grade 1 or equivalent)

  • Vacuum source

  • pH paper or pH meter

  • Spatulas and weighing balance

  • Drying oven or vacuum desiccator

Detailed Experimental Protocols

Protocol A: Acid-Base Purification for Removal of Neutral Impurities

This protocol leverages the acidic nature of the carboxylic acid group to separate it from non-acidic (neutral or basic) impurities.[4]

  • Dissolution in Base:

    • Place the crude solid (e.g., 10.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add DI water (approx. 100 mL) to create a slurry.

    • Slowly add 2 M NaOH solution dropwise while stirring. The solid will begin to dissolve as it forms the soluble sodium 5-bromo-8-chloro-isoquinoline-1-carboxylate salt.

    • Continue adding base until the solution becomes basic (pH 9-10, check with pH paper) and all the target compound has dissolved. Any remaining solid is likely a neutral or basic impurity.

    • Causality: The deprotonation of the carboxylic acid makes the molecule ionic and highly soluble in the aqueous medium, while non-acidic organic impurities remain insoluble.

  • Removal of Insolubles:

    • If insoluble material is present, perform a gravity filtration or a vacuum filtration through a thin pad of Celatom® to remove it.

    • Collect the clear, basic filtrate. This solution contains the sodium salt of your target compound.

  • Reprecipitation of the Acid:

    • Transfer the filtrate to a clean beaker and cool it in an ice-water bath.

    • While stirring vigorously, slowly add 6 M HCl dropwise.

    • The 5-Bromo-8-chloroisoquinoline-1-carboxylic acid will precipitate out as a solid as the solution becomes acidic.

    • Continue adding acid until the solution is strongly acidic (pH 1-2).

    • Causality: Reprotonation of the carboxylate salt returns the molecule to its neutral, water-insoluble form, causing it to precipitate from the solution. Performing this in the cold improves recovery.

  • Isolation and Washing:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with several portions of cold DI water (e.g., 3 x 30 mL) to remove any inorganic salts (NaCl).

    • Press the cake dry on the funnel by maintaining the vacuum.

  • Drying:

    • Transfer the semi-dry solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at 40-50 °C. This material is now ready for the final recrystallization step.

Protocol B: Two-Solvent Recrystallization (Ethanol/Water System)

This protocol uses a solvent pair to achieve purification. The target compound should be highly soluble in the "good" solvent (Ethanol) and poorly soluble in the "bad" solvent (Water).[6][7]

G cluster_0 Solvent Selection Principle SolA Good Solvent (e.g., Ethanol) SolB Poor Solvent (e.g., Water) Prop1 High solubility for Target Compound + Impurities SolA->Prop1 Prop2 Low solubility for Target Compound SolB->Prop2

Caption: Principle of a two-solvent system.

  • Dissolution:

    • Place the pre-purified solid from Protocol A into a clean Erlenmeyer flask equipped with a stir bar.

    • Add the minimum amount of hot ethanol required to fully dissolve the solid. Start with a small volume and add more in portions, bringing the solution to a gentle boil between additions.

    • Causality: Using the minimum volume of hot solvent ensures that the solution will be supersaturated upon cooling, maximizing the recovery of the product.

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities (e.g., dust, particulate matter) are visible in the hot solution, a hot filtration is necessary.

    • Pre-heat a second Erlenmeyer flask and a glass funnel (with fluted filter paper) by placing them on a hot plate or in an oven.

    • Quickly pour the hot solution through the pre-heated funnel into the clean, hot flask.

    • Causality: This step must be done quickly and with pre-heated glassware to prevent premature crystallization of the product on the filter paper or in the funnel stem.

  • Crystallization:

    • To the clear, hot ethanolic solution, add DI water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.

    • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature.

    • Causality: Slow cooling is critical. It allows for the ordered growth of crystals, which selectively incorporates the target molecule into the crystal lattice while excluding impurities, which remain in the "mother liquor". Rapid cooling can trap impurities.

  • Complete Crystallization:

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

    • Causality: The solubility of the compound decreases further at lower temperatures, leading to a higher yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the filter cake with a small amount of a cold ethanol/water mixture (using the same ratio determined for the cloud point) to rinse away any adhering mother liquor.

    • Causality: Using a cold solvent for washing prevents the dissolution of the purified crystals.

  • Drying:

    • Dry the purified crystals to a constant weight in a vacuum oven at 40-50 °C. The final product should be a fine, crystalline solid with a sharp melting point.

Characterization and Troubleshooting

The purity of the final product should be confirmed by analytical methods.

ParameterCrude MaterialPurified Material (Expected)
Appearance Off-white to brownish powderWhite to off-white crystalline solid
Melting Point Broad range, lower valueSharp, defined range (e.g., within 1-2 °C)
HPLC Purity <95% with multiple impurity peaks>99% with minimal or no impurity peaks
TLC May show multiple spotsA single, well-defined spot
Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute; solution is too concentrated or cooled too quickly.Add more of the "good" solvent (Ethanol) to the hot mixture. Ensure cooling is slow. If oil persists, reheat to dissolve, add more solvent, and try again.
No Crystals Form Too much solvent was used; the compound is highly soluble even at low temperatures.Re-heat the solution to boil off some of the solvent to increase concentration. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available.
Low Yield Too much solvent was used; crystals were washed with a warm solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure wash solvent is ice-cold. Ensure filtration apparatus is properly pre-heated.
Colored Product Colored impurities are still present.Consider treating the hot solution with a small amount of activated charcoal before the hot filtration step. Note: This can reduce yield.

Safety Precautions

  • Handle 5-Bromo-8-chloroisoquinoline-1-carboxylic acid in a well-ventilated fume hood. Halogenated organic compounds should be treated as potentially hazardous.[2]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ethanol is flammable; ensure heating is performed using a heating mantle or steam bath with no open flames nearby.

  • Handle concentrated acids and bases with extreme care.

References

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • A B Enterprises. (n.d.). 5-bromo-8-chloroisoquinoline at Best Price in Mumbai, Maharashtra. Retrieved from [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Unknown. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Google Patents. (2016). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • CompTox Chemicals Dashboard, EPA. (n.d.). 6-Bromo-1-chloroisoquinoline. Retrieved from [Link]

  • Google Patents. (2002). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 8-Bromo-5-chloroisoquinoline. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • ResearchGate. (2007). Efficient Crystallization-Induced Dynamic Resolution of alpha-Substituted Carboxylic Acids. Retrieved from [Link]

  • Cheméo. (n.d.). 5-Chloro-7-bromo-8-hydroxyquinoline.pdf. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1029720-67-9, 5-broMo-3-chloroisoquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Unknown. (n.d.). Isoquinoline. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-8-chloroquinoline (C9H5BrClN). Retrieved from [Link]

  • PMC. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Retrieved from [Link]

  • Harvard University, Andrew G. Myers Research Group. (2011). A Versatile Synthesis of Substituted Isoquinolines. Retrieved from [Link]

Sources

5-Bromo-8-chloroisoquinoline-1-carboxylic acid for use in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 5-Bromo-8-chloroisoquinoline-1-carboxylic acid

Subtitle: A Modular Scaffold for Kinase Inhibitors and Peptidomimetics

Executive Summary

5-Bromo-8-chloroisoquinoline-1-carboxylic acid represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its orthogonal reactivity profile . It possesses three distinct chemical handles—a carboxylic acid at C1, a bromine at C5, and a chlorine at C8—that allow for sequential, regioselective functionalization. This guide outlines the specific protocols to exploit these differences, enabling the rapid generation of high-diversity libraries for kinase inhibition (targeting the ATP binding pocket) and GPCR ligand discovery.

Chemo-Physical Profile & Handling

PropertyDataCritical Handling Note
Molecular Weight 286.51 g/mol --
Appearance Off-white to pale yellow solidLight sensitive; store in amber vials.
Solubility DMSO (>50 mM), DMF, MeOHPoor solubility in non-polar solvents (Hexane, Et2O).
pKa (Calc) ~3.5 (COOH), ~2.8 (Isoquinoline N)Zwitterionic character in neutral pH.
Stability Stable at RTAvoid strong heating (>60°C) in acidic media to prevent decarboxylation prior to functionalization.

The Reactivity Landscape: A Mechanistic Overview

To successfully utilize this scaffold, the chemist must understand the hierarchy of reactivity. The molecule does not react randomly; it follows a strict electronic and steric order.

  • C1-Carboxylic Acid (The Anchor): This is the most chemically distinct handle. It is typically functionalized first via amide coupling to establish the core pharmacophore (e.g., a hinge-binding motif or a solubilizing tail).

  • C5-Bromine (The Primary Electrophile): The C-Br bond is weaker than the C-Cl bond. Furthermore, the C5 position is electronically activated and sterically accessible. It undergoes Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) under mild conditions.

  • C8-Chlorine (The Latent Handle): The C8 position is "peri" to the isoquinoline nitrogen, creating significant steric hindrance. Additionally, the C-Cl bond is stronger. This position requires "forcing" conditions (specialized ligands like XPhos or RuPhos and higher temperatures), allowing it to remain intact during C5 functionalization.

Visualizing the Strategy

ReactivityMap Scaffold 5-Bromo-8-chloroisoquinoline- 1-carboxylic acid C1 C1-COOH (Amidation/Decarboxylation) Scaffold->C1  Step 1: Anchor   C5 C5-Bromine (Mild Cross-Coupling) Scaffold->C5  Step 2: Extension   C8 C8-Chlorine (Hard Cross-Coupling) Scaffold->C8  Step 3: Diversification   C1->C5  Preserves Halogens   C5->C8  Requires Specialized Ligands  

Figure 1: The hierarchical reactivity map. Functionalization should generally proceed from Green (C1) → Yellow (C5) → Red (C8) to maximize yield and minimize side reactions.

Detailed Protocols

Protocol A: C1-Amide Coupling (The "Anchor" Step)

Objective: Convert the carboxylic acid to an amide without affecting the halogen handles. Challenge: Avoiding decarboxylation and ensuring complete conversion of the electron-deficient acid.

Reagents:

  • Substrate: 5-Bromo-8-chloroisoquinoline-1-carboxylic acid (1.0 equiv)

  • Amine Partner: Primary or Secondary amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or anhydrous CH2Cl2

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) and DIPEA (3.0 equiv) in DMF (0.2 M concentration). Stir for 5 minutes at Room Temperature (RT) to ensure deprotonation.

  • Activation: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes.

    • Expert Tip: If using T3P, add the amine before the coupling agent to minimize background hydrolysis.

  • Addition: Add the amine partner (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Self-Validation: Look for the Mass [M+H]+ corresponding to Product. Ensure the isotopic pattern (Cl + Br) is preserved (distinct M, M+2, M+4 pattern).

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO3 (x2), Water (x1), and Brine (x1). Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Regioselective C5-Suzuki Coupling

Objective: Install an aryl/heteroaryl group at C5 while leaving the C8-Cl intact. Mechanistic Insight: Use a ligand with moderate activity (e.g., dppf) and control the temperature. Avoid "hot" ligands like S-Phos at this stage.

Reagents:

  • Substrate: C1-Amide product from Protocol A (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.1 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[2]·CH2Cl2 (5 mol%)

  • Base: Na2CO3 (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a microwave vial or sealed tube, combine the Substrate, Boronic Acid, and Pd catalyst.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (x3).

  • Solvent Addition: Add degassed Dioxane and aqueous Na2CO3.

  • Reaction: Heat to 60–80°C (oil bath) for 4–12 hours.

    • Critical Control: Do not exceed 90°C. Higher temperatures will begin to activate the C8-Cl bond, leading to mixtures of mono- and di-coupled products.

  • Monitoring: Check LCMS.

    • Self-Validation: The starting material (Br/Cl pattern) should disappear. The product should show a single Chlorine isotope pattern (3:1 ratio of M:M+2). If you see loss of Cl, reduce temperature.

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

Protocol C: C8-Buchwald-Hartwig Amination (The "Difficult" Step)

Objective: Functionalize the sterically hindered C8-Cl position. Mechanistic Insight: The C8 position is crowded. Standard ligands fail here. Use bulky, electron-rich biaryl phosphine ligands (BrettPhos or RuPhos) to facilitate oxidative addition into the unreactive Ar-Cl bond.

Reagents:

  • Substrate: C5-substituted product (1.0 equiv)

  • Amine: Aniline or secondary amine (1.5 equiv)

  • Catalyst: Pd2(dba)3 (5 mol%)

  • Ligand: BrettPhos (10 mol%) - Crucial for hindered substrates.

  • Base: NaOtBu (sodium tert-butoxide) (2.0 equiv)

  • Solvent: Toluene or t-Amyl alcohol (anhydrous)

Step-by-Step:

  • Glovebox/Schlenk: This reaction is sensitive to O2/H2O. Load Pd2(dba)3, BrettPhos, and NaOtBu in a glovebox if possible.

  • Pre-complexation: Stir the catalyst and ligand in the solvent at RT for 5 mins to form the active catalytic species.

  • Addition: Add the Substrate and Amine.

  • Reaction: Heat to 100–110°C for 12–24 hours.

  • Workup: Standard aqueous workup.

    • Note: If conversion is low, add a second portion of catalyst/ligand (2.5 mol% / 5 mol%) and heat for another 12 hours.

Experimental Workflow Diagram

Workflow Start Start: 5-Bromo-8-chloroisoquinoline- 1-carboxylic acid Step1 Step 1: Amidation (C1) HATU, DIPEA, R1-NH2 (Preserves Br/Cl) Start->Step1 Check1 QC: LCMS (Check Br/Cl Isotope Pattern) Step1->Check1 Step2 Step 2: Suzuki Coupling (C5) Pd(dppf)Cl2, R2-B(OH)2, 60°C (Selective for Br) Check1->Step2 Pass Check2 QC: LCMS (Check for single Cl pattern) Step2->Check2 Step3 Step 3: Buchwald Amination (C8) Pd2(dba)3, BrettPhos, 110°C (Forces Cl reaction) Check2->Step3 Pass Final Final Library Compound (Tri-functionalized) Step3->Final

Figure 2: Sequential functionalization workflow ensuring regiochemical integrity.

Applications in Drug Discovery

  • Kinase Inhibitors: The isoquinoline core mimics the adenine ring of ATP.

    • Strategy: Use the C1-amide to interact with the solvent-front region. Use the C5-aryl group to reach into the hydrophobic back-pocket (gatekeeper residue).

  • Peptidomimetics:

    • Strategy: The rigid isoquinoline scaffold acts as a conformational constraint (turn mimetic) replacing a dipeptide sequence. The C1-acid and C8-amine (post-Buchwald) serve as N- and C-termini surrogates.

References

  • General Reactivity of Isoquinolines

    • Almond-Thynne, J., et al.[3] "Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes." Chemical Science, 2017. Link

  • Amide Coupling Protocols

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Link

  • Regioselective Cross-Coupling (Br vs Cl)

    • Handy, S. T., & Zhang, Y. "Regioselective cross-coupling of polyhalogenated heteroaromatics."[4] Chemical Society Reviews, 2006. (Establishes the Br > Cl reactivity hierarchy in Suzuki coupling).

  • Buchwald-Hartwig Conditions for Hindered Chlorides

    • Maitre, L., et al. "Buchwald-Hartwig Amination of Sterically Hindered Aryl Chlorides." Journal of the American Chemical Society, 2010. Link

  • Isoquinoline Scaffolds in Medicinal Chemistry: Kou, B., et al. "Isoquinoline Derivatives as Kinase Inhibitors." Journal of Medicinal Chemistry, 2018. (Context for kinase inhibitor design).

Sources

Application Note: Derivatization Strategies for 5-Bromo-8-chloroisoquinoline-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It prioritizes the specific structural challenges posed by the peri-substitution pattern of the target molecule.

Strategic Analysis: The "Peri-Effect" Challenge

Derivatizing the C1-carboxylic acid of 5-Bromo-8-chloroisoquinoline-1-carboxylic acid is not a trivial transformation. It presents a classic "perfect storm" of steric and electronic resistance:

  • The Peri-Steric Clash: The Chlorine atom at position C8 is spatially proximate to the C1-carboxylate. This 1,8-substitution creates a rigid steric wall (the peri-effect), significantly impeding the approach of nucleophiles and stabilizing the tetrahedral intermediate during acyl substitution.

  • Electronic Deactivation: The isoquinoline ring is electron-deficient. The presence of two halogens (5-Br, 8-Cl) further pulls electron density. While this makes the carbonyl carbon highly electrophilic, it also renders the carboxylate oxygen less nucleophilic, making activation by standard carbodiimides (EDC/DCC) kinetically sluggish.

  • Decarboxylation Risk: Isoquinoline-1-carboxylic acids are prone to thermal decarboxylation, driven by the stability of the resulting ylide/zwitterion. High-temperature activation methods (e.g., refluxing SOCl₂) pose a degradation risk.

Decision Matrix for Derivatization

The following logic flow dictates the optimal synthetic pathway based on your target derivative:

DerivatizationLogic Start Target Derivative? Amide Amide (Drug Lead) Start->Amide Ester Ester (Prodrug/Int) Start->Ester Amine 1-Amino (Scaffold) Start->Amine Amide_Method Nucleophile Sterics? Amide->Amide_Method Method_C Method C: Alkylation (Cs2CO3 + R-X) Ester->Method_C Method_D Method D: Curtius (DPPA) Amine->Method_D Simple_Amine Primary/Uncluttered Amide_Method->Simple_Amine Complex_Amine Secondary/Hindered Amide_Method->Complex_Amine Method_A Method A: HATU/HOAt (Standard) Simple_Amine->Method_A Method_B Method B: Acyl Chloride (Ghosez/Oxalyl) Complex_Amine->Method_B

Figure 1: Strategic decision tree for derivatization. Note the preference for Acid Chloride activation (Method B) for hindered amines due to the C8-Cl steric block.

Protocol 1: Amide Coupling (The "Gold Standard")

Objective: Synthesis of amide derivatives for SAR studies. Challenge: Standard EDC/NHS coupling often fails or stalls due to the C8-Cl steric block preventing the active ester formation or subsequent amine attack.

Method A: The Acyl Chloride Route (Recommended for Hindered Amines)

This method bypasses the bulky active ester intermediate, generating the highly reactive acid chloride. Ghosez's Reagent is preferred over Thionyl Chloride to avoid heating and acidic byproducts that may trigger decarboxylation.

Reagents:

  • Substrate: 5-Bromo-8-chloroisoquinoline-1-carboxylic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.2 equiv) + DMF (cat.) OR Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.1 equiv).

  • Base: DIPEA (3.0 equiv) or 2,6-Lutidine.

  • Solvent: Anhydrous DCM or THF.

Step-by-Step Protocol:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM (0.1 M) under Argon.

  • Cool to 0°C. Add catalytic DMF (1-2 drops).

  • Add Oxalyl Chloride dropwise. Caution: Gas evolution (CO/CO₂).

  • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.

    • Checkpoint: Aliquot into MeOH. LCMS should show quantitative conversion to the Methyl Ester (rapid methanolysis of the acid chloride).

  • Concentration (Critical): Evaporate the solvent and excess oxalyl chloride under high vacuum at RT. Do not heat. Redissolve the crude yellow solid (acid chloride) in fresh anhydrous DCM.

  • Coupling: Add the amine (1.1 equiv) and DIPEA (3.0 equiv) to the acid chloride solution at 0°C.

  • Warm to RT and stir for 2-4 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash with brine. Dry over Na₂SO₄.

Method B: Acyl Fluoride (TFFH) Route

If the acid chloride is too unstable, use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate). Acyl fluorides are less sensitive to sterics than active esters and more stable to hydrolysis than acid chlorides.

  • Dissolve acid (1.0 equiv) and amine (1.1 equiv) in DCM.

  • Add DIPEA (3.0 equiv).

  • Add TFFH (1.2 equiv) at 0°C. Stir overnight at RT.

Protocol 2: Esterification (Alkylation Strategy)

Objective: Creating ester prodrugs or intermediates. Why Alkylation? Fischer esterification (Acid + Alcohol + Heat) is reversible and will be extremely slow due to the C8/C1 steric crowding. Nucleophilic attack of the carboxylate anion onto an alkyl halide is far more efficient.

Reagents:

  • Alkyl Halide (e.g., MeI, BnBr, or functionalized alkyl bromide) (1.2 equiv).

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv).

  • Solvent: DMF (polar aprotic is essential).

Step-by-Step Protocol:

  • Dissolve the carboxylic acid in DMF (0.2 M).

  • Add Cs₂CO₃. The mixture may bubble slightly (CO₂ release from carbonate). Stir for 15 mins to ensure carboxylate formation.

  • Add the Alkyl Halide dropwise.

  • Stir at RT for 3-16 hours.

    • Note: Heating to 50°C is acceptable if reaction is slow, but monitor for decarboxylation.

  • Workup: Dilute with EtOAc, wash extensively with water (3x) to remove DMF.

Protocol 3: Curtius Rearrangement (Carboxylic Acid → Amine)

Objective: Converting the C1-COOH to a C1-NH₂ group (5-Bromo-8-chloroisoquinolin-1-amine). Mechanism: Formation of acyl azide -> thermal rearrangement to isocyanate -> hydrolysis to amine.

Reagents:

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv).

  • Base: Triethylamine (TEA) (2.0 equiv).

  • Solvent: t-Butanol (for Boc-protected amine) or Toluene/Water (for free amine).

Step-by-Step Protocol:

  • Dissolve acid (1.0 equiv) and TEA (2.0 equiv) in t-Butanol (anhydrous).

  • Add DPPA (1.1 equiv) at RT.

  • Heat to reflux (82°C) for 4-6 hours.

    • Mechanism:[1][2] The intermediate isocyanate is trapped by t-Butanol to form the Boc-protected amine (R-NH-Boc).

  • Deprotection: Treat the crude Boc-amine with TFA/DCM (1:1) to yield the free primary amine.

Analytical Quality Control (QC)

Due to the halogenation pattern, the mass spectrum and NMR provide distinct signatures.

Analytical MethodExpected ObservationReason
LCMS (ESI+) Distinct Isotope PatternBr + Cl presence. You will see M, M+2, and M+4 peaks. The M+2 peak will be significant (approx 130% of M due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).
¹H NMR Downfield Shift of H3The proton at C3 (adjacent to N) will be a doublet at very low field (~8.5 - 9.0 ppm).
¹H NMR Absence of COOHBroad singlet at 11-14 ppm disappears upon derivatization.
IR Carbonyl ShiftAcid: ~1700-1720 cm⁻¹. Ester: ~1735-1750 cm⁻¹. Amide: ~1640-1690 cm⁻¹.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (Amide) Steric hindrance at C1 blocked the active ester.Switch to Method A (Oxalyl Chloride) . Do not use EDC/HOBt.
Decarboxylation Reaction temperature too high (>100°C).Keep activation < 40°C. Use Ghosez reagent instead of SOCl₂.
Hydrolysis Acid chloride degraded by moisture.Use anhydrous solvents. Add a drying tube. Confirm formation via MeOH quench (TLC/LCMS).
Incomplete Reaction Poor solubility of zwitterionic acid.Use DMF as a co-solvent or switch to the acid chloride route in DCM.

References

  • Reactivity of Isoquinoline-1-carboxylic acids

    • Mechanistic insight into decarboxylation: P. A. S. Smith, The Chemistry of Open-Chain Organic Nitrogen Compounds, Vol 1. (General reference on heterocyclic acid stability).
    • Analogous 1,8-naphthalene systems (Peri-effect): House, H. O.[3] Modern Synthetic Reactions. (Discussion on steric hindrance in acyl substitution).

  • Amide Coupling Protocols

    • Acyl Fluorides (TFFH): Carpino, L. A., et al. "Tetramethylfluoroformamidinium hexafluorophosphate: a rapid-acting peptide coupling reagent for sterically hindered amino acids." Journal of the American Chemical Society, 1995. Link

    • Ghosez's Reagent: Ghosez, L., et al. "Synthesis of acyl chlorides under neutral conditions." Angewandte Chemie, 1969.
  • Curtius Rearrangement

    • DPPA Method: Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society, 1972. Link

Sources

spectroscopic analysis (NMR, IR, MS) of 5-Bromo-8-chloroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a comprehensive protocol for the spectroscopic validation of 5-Bromo-8-chloroisoquinoline-1-carboxylic acid , a critical scaffold in medicinal chemistry. Due to the presence of mixed halogens (Br, Cl) and an amphoteric core (isoquinoline + carboxylic acid), this molecule presents unique challenges in ionization and solubility. This guide details the expected Mass Spectrometry (MS) isotope patterns, Nuclear Magnetic Resonance (NMR) chemical shifts, and Infrared (IR) signatures required to certify compound identity and purity during drug development workflows.

Molecule Characterization

  • IUPAC Name: 5-Bromo-8-chloroisoquinoline-1-carboxylic acid

  • Molecular Formula:

    
    
    
  • Exact Mass (Monoisotopic): 284.9192 Da (

    
    )
    
  • Core Utility: The 1-COOH group serves as a directing group or esterification site; the 5-Br and 8-Cl substituents allow for orthogonal cross-coupling reactions (e.g., site-selective Suzuki-Miyaura coupling).

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and validate the presence of one bromine and one chlorine atom via isotopic abundance patterns.

Methodological Considerations
  • Ionization Mode: Electrospray Ionization Negative (ESI-) is preferred. The carboxylic acid moiety (

    
    ) deprotonates readily to form 
    
    
    
    . ESI+ is possible but may suffer from suppression due to the electron-withdrawing halogens reducing the basicity of the isoquinoline nitrogen.
  • Solvent System: Methanol/Water (50:50) with 0.1% Ammonium Acetate (buffers pH to support ionization). Avoid high concentrations of Formic Acid in ESI- mode as it suppresses signal.

Isotope Pattern Analysis (Critical)

The most diagnostic feature of this molecule is the "3:4:1" isotope pattern characteristic of a molecule containing one Chlorine (


)  and one Bromine (

)
.

Theoretical Isotope Distribution (ESI- Mode,


): 
Ion SpeciesIsotope Compositionm/z (approx)Relative Intensity (Theoretical)
M (Monoisotopic)

283.9 76% (Base Peak usually normalized to 100% in crude view, but relative to total cluster: ~3 parts)
M + 2

AND

285.9 100% (Dominant peak: ~4 parts)
M + 4

287.9 25% (~1 part)

Analyst Note: Unlike simple bromides (1:1 doublet) or chlorides (3:1 doublet), this compound will display a "triplet-like" cluster where the middle peak (


) is the most intense. This is the mathematical sum of the probability of having (

) and (

).[1]

Nuclear Magnetic Resonance (NMR)

Objective: Map the proton connectivity. The molecule has 4 aromatic protons. Solvent: DMSO-d6 is mandatory. The carboxylic acid group often leads to poor solubility and broad peaks in


 due to dimerization.
1H NMR Prediction & Logic

The structure consists of two fused rings.

  • Ring A (Heterocyclic): Protons at C3 and C4.

  • Ring B (Carbocyclic): Protons at C6 and C7 (since C5 is Br and C8 is Cl).

Expected Spectrum (500 MHz, DMSO-d6):

PositionMultiplicityCoupling (

)
Shift (

ppm)
Assignment Logic
COOH Broad Singlet-13.5 - 14.5Acidic proton; exchangeable with

.
H3 Doublet (d)~5.8 Hz8.60 - 8.70Deshielded by adjacent Nitrogen.
H4 Doublet (d)~5.8 Hz8.10 - 8.20Ortho to H3; shielded relative to H3.
H6 Doublet (d)~8.0 Hz7.90 - 8.00Ortho to H7. Ortho to Br (heavy atom effect).
H7 Doublet (d)~8.0 Hz7.70 - 7.80Ortho to H6. Ortho to Cl.

Key Diagnostic Features:

  • Two AB Systems: You should observe two distinct pairs of doublets. One pair (H3/H4) will have a smaller coupling constant (

    
     Hz, typical for pyridine-like rings) compared to the benzene-ring pair (H6/H7, 
    
    
    
    Hz).
  • Absence of Singlets: Unlike 4-bromo or 6-bromo isomers which might leave isolated protons, this specific substitution pattern (5,8-disubstituted) leaves only adjacent proton pairs.

13C NMR Highlights
  • Carbonyl (C=O): ~165-167 ppm.

  • C1 (Isoquinoline): ~150 ppm (deshielded by N and COOH).

  • C-Halogen: C5-Br (~120 ppm) and C8-Cl (~130 ppm) will appear as quaternary carbons (low intensity).

Infrared Spectroscopy (IR)

Objective: Confirm functional groups (COOH, Aromaticity). Method: ATR (Attenuated Total Reflectance) on solid sample.

Frequency (

)
Vibration ModeDescription
3300 - 2500 O-H StretchVery broad "hump" characteristic of carboxylic acid dimers.
1700 - 1725 C=O[2][3] StretchStrong, sharp carbonyl peak.[4] Key purity indicator (should be single band).
1580 - 1620 C=C / C=NAromatic ring skeletal vibrations.
~750 - 800 C-Cl / C-BrCarbon-Halogen stretch (often in fingerprint region, less diagnostic but supportive).

Integrated Validation Workflow

The following diagram illustrates the decision logic for accepting a batch of this intermediate based on the spectroscopic data.

ValidationWorkflow Start Sample Receipt: 5-Bromo-8-chloroisoquinoline-1-COOH Solubility Solubility Check: Dissolve in DMSO-d6 Start->Solubility NMR_Acq Acquire 1H NMR Solubility->NMR_Acq Pattern_Check Check Splitting Pattern: 2x Doublets (J~6Hz) + 2x Doublets (J~8Hz)? NMR_Acq->Pattern_Check MS_Acq Acquire LC-MS (ESI-) Pattern_Check->MS_Acq Yes Fail_Regio FAIL: Regioisomer Suspected (Check Coupling Constants) Pattern_Check->Fail_Regio No (Singlets found) Isotope_Check Check Isotope Pattern: M : M+2 : M+4 Approx 3 : 4 : 1? MS_Acq->Isotope_Check IR_Acq Acquire IR (ATR) Isotope_Check->IR_Acq Yes Fail_Identity FAIL: Wrong Halogenation (Check MS Isotopes) Isotope_Check->Fail_Identity No COOH_Check Check COOH: Broad OH (2500-3300) + C=O (1700)? IR_Acq->COOH_Check Pass PASS: Release for Synthesis COOH_Check->Pass Yes COOH_Check->Fail_Identity No (Missing COOH)

Figure 1: Step-by-step decision tree for the structural validation of the target compound.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for NMR shifts and coupling constants in heteroaromatics).

  • Chemistry Steps. (2024). Isotopes in Mass Spectrometry – The M+2 Peak. (Detailed breakdown of Cl/Br isotope patterns).

  • Save My Exams. (2025). Mass Spectrometry: M+ and M+2 Peaks. (Educational resource confirming the 3:1 and 1:1 ratios for Cl and Br).

  • LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids. (IR and NMR characteristics of the COOH group).

  • BenchChem. (2025). Spectroscopic Profile of Chloroisoquinoline Derivatives. (Comparative data for isoquinoline scaffolds).

Sources

Troubleshooting & Optimization

preventing decomposition of 5-Bromo-8-chloroisoquinoline-1-carboxylic acid during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-8-chloroisoquinoline-1-carboxylic Acid

Executive Summary

The synthesis of 5-Bromo-8-chloroisoquinoline-1-carboxylic acid presents a specific stability paradox. While the halogenated isoquinoline core is robust, the carboxylic acid at the C1 position (alpha to the nitrogen) is inherently unstable. It is prone to thermal decarboxylation to form the parent 5-bromo-8-chloroisoquinoline.

This guide addresses the critical failure points: the hydrolysis of the precursor (nitrile or ester) and the isolation of the free acid.[1] The presence of the 8-chloro substituent (peri-position) adds steric strain that can accelerate decarboxylation if the workup pH and temperature are not strictly controlled.

Module 1: The Decomposition Mechanism (The "Why")

To prevent decomposition, you must understand the mechanism. Isoquinoline-1-carboxylic acids do not decompose via simple radical pathways; they follow a zwitterionic thermal decarboxylation (related to the Hammick reaction).

  • Zwitterion Formation: In solution, the basic isoquinoline nitrogen takes a proton from the carboxylic acid, forming a zwitterion.

  • Ylide Intermediate: Heat facilitates the loss of

    
    , generating an unstable ylide at the C1 position.
    
  • Proton Transfer: The ylide is rapidly protonated to form the decarboxylated product.

The 8-Chloro Factor: The chlorine atom at the C8 position exerts peri-strain on the C1-carboxylic acid. This steric crowding destabilizes the ground state of the acid, lowering the activation energy required for


 ejection to relieve strain.
Visualizing the Risk

Decarboxylation Acid 1-COOH Acid (Stable at <40°C) Zwitterion Zwitterion (NH+ ... COO-) Acid->Zwitterion Equilibrium TS Transition State (Cyclic e- flow) Zwitterion->TS Heat (>50°C) Product Decarboxylated Product (5-Br-8-Cl-isoquinoline) TS->Product - CO2 CO2 CO2 Gas TS->CO2

Figure 1: Thermal decarboxylation pathway. Note that the zwitterionic form is the gateway to decomposition.

Module 2: Safe Hydrolysis Protocol

Most users encounter decomposition during the conversion of 5-bromo-8-chloroisoquinoline-1-carbonitrile to the acid.

The Golden Rule: Avoid Acidic Hydrolysis (HCl/Reflux).

  • Why? Acidic conditions protonate the nitrogen, mimicking the zwitterionic state that leads to decarboxylation.

  • Solution: Use Alkaline Hydrolysis followed by Cold Acidification .

Step-by-Step Methodology
StepOperationCritical ParameterReason
1 Hydrolysis Reagent: NaOH (2.5 eq) in EtOH/H2O (1:1). Temp: Reflux (80°C).Base prevents N-protonation, stabilizing the carboxylate salt (

).
2 Cooling Cool to 0–5°C (Ice bath).CRITICAL: Decarboxylation rates drop exponentially with temperature.
3 Quenching Do NOT add acid directly to the reaction pot.Localized heating/acidity causes immediate "tarring."
4 Precipitation Add reaction mixture dropwise into cold Acetic Acid/Water (pH 4).Target pH 3.5–4.0 . Do not go to pH 1 (HCl). The product precipitates at its isoelectric point.
5 Drying Vacuum oven at max 35°C or lyophilization.Heat during drying is the #1 cause of yield loss after successful synthesis.

Module 3: Troubleshooting & FAQs

Q1: My product turned into a brown oil during acidification. What happened?

Diagnosis: You likely acidified too quickly or used strong mineral acid (HCl/H2SO4) which dropped the pH < 1. The Fix:

  • The brown oil is a mixture of the decarboxylated product and polymerized tars.

  • Corrective Action: Use Acetic Acid for acidification. It buffers the solution and prevents the pH from dropping low enough to fully protonate the nitrogen while the carboxylate is present.

Q2: Can I recrystallize the acid to purify it?

Diagnosis: Recrystallization usually requires boiling solvent. The Fix:

  • Avoid boiling alcohols. The boiling point of ethanol (78°C) is sufficient to trigger decarboxylation of the 8-chloro substituted acid due to steric relief.

  • Alternative: Dissolve in cold dilute

    
     (forming the sodium salt), filter off any insoluble impurities (decarboxylated material), and re-precipitate slowly with cold acetic acid.
    
Q3: Is the 5-Bromo or 8-Chloro group labile? Will I lose them?

Diagnosis: Concern about Nucleophilic Aromatic Substitution (


).
Analysis: 
  • The 1-position is highly activated for nucleophilic attack.

  • The 5-Br and 8-Cl positions are relatively stable. However, if you use Sodium Methoxide (NaOMe) instead of NaOH, you risk displacing the 1-COOH precursor or even the halogens if forcing conditions are used.

  • Verdict: Stick to NaOH/Water/Ethanol .[2] Avoid alkoxides in dry solvents.

Module 4: Process Flowchart

Use this decision tree to manage the workup of the nitrile hydrolysis.

Workup Start Hydrolysis Complete (Basic Solution) Cool Cool to 0°C Start->Cool Check Check pH Strategy Cool->Check BadPath Add conc. HCl Check->BadPath Strong Acid GoodPath Add to cold AcOH (pH 4) Check->GoodPath Weak Acid (Buffer) ResultBad DECOMPOSITION (Oil/Tar) BadPath->ResultBad ResultGood PRECIPITATION (White Solid) GoodPath->ResultGood Dry Dry < 35°C (Vac) ResultGood->Dry

Figure 2: Safe isolation workflow. The choice of acid for neutralization is the determinant of success.

References

  • Hammick, D. L., et al. "The Decarboxylation of Quinaldic and Isoquinaldic Acids." Journal of the Chemical Society, 1949.
  • Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Ed., Wiley-Blackwell, 2010. (General stability of isoquinoline-1-carboxylic acids).
  • Brown, W. D., & Gouliaev, A. H. "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline."[3] Organic Syntheses, 2005, 81,[3] 98. Link (Provides the baseline stability data for 5/8-substituted isoquinolines).

  • Matrix Scientific. "5-Bromo-8-chloroisoquinoline Safety Data Sheet." (Confirming commercial availability and storage conditions: Keep Cold).

Sources

alternative purification methods for 5-Bromo-8-chloroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Bromo-8-chloroisoquinoline-1-carboxylic acid

Case ID: ISOQ-PUR-0058 Subject: Alternative Purification Protocols & Troubleshooting Status: Active Guide[1][2]

Executive Summary

Purifying 5-Bromo-8-chloroisoquinoline-1-carboxylic acid presents a unique challenge due to its zwitterionic nature and the lipophilicity introduced by the heavy halogen atoms (Br at C5, Cl at C8).[1][2] Standard silica chromatography often results in severe streaking and yield loss due to the interaction between the carboxylic acid/basic nitrogen and silanol groups.[2]

This guide provides three alternative purification workflows designed to bypass standard normal-phase chromatography: pH-Swing Extraction , Reverse-Phase Trituration , and Prep-HPLC Optimization .[1][2]

Module 1: The pH-Swing Extraction (The "Workhorse" Method)

Theory: This molecule is amphoteric.[1][2] The carboxylic acid at C1 is acidic (pKa ~2.0–3.0), while the isoquinoline nitrogen is weakly basic (pKa ~3.0–4.0, lowered by the electron-withdrawing halogens).[2] We exploit this by converting the molecule into its water-soluble carboxylate salt to wash away non-acidic impurities (like decarboxylated 5-bromo-8-chloroisoquinoline), then re-acidifying to precipitate the pure product.[1][2]

Protocol:
  • Dissolution: Suspend the crude solid in 0.5 M NaOH (or sat. NaHCO₃).[1][2] Aim for pH > 9.[1][2]

  • Filtration: If undissolved solids remain, filter them out (these are likely inorganic salts or bis-halogenated byproducts).[1][2]

  • Organic Wash: Extract the aqueous layer 2x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]

    • Why? This removes neutral organic impurities (e.g., unreacted starting materials, decarboxylated byproducts) that are soluble in organics but not in base.[2]

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 1 M HCl dropwise with vigorous stirring.

  • Target pH: Adjust pH to 2.5 – 3.0 .

    • Critical: Do not go too acidic (pH < 1), or you may protonate the isoquinoline nitrogen, forming a soluble hydrochloride salt (Isoquinoline-H⁺ Cl⁻), preventing precipitation.[2]

  • Isolation: Filter the resulting precipitate and wash with cold water.[1][2]

Troubleshooting Diagram: pH-Swing Logic

pH_Swing Start Crude Mixture Base Dissolve in 0.5M NaOH (pH > 9) Start->Base Check Is solution clear? Base->Check Filter Filter insolubles (Remove Salts/Metals) Check->Filter No Wash Wash aq. layer with EtOAc (Remove Neutrals) Check->Wash Yes Filter->Wash Acidify Acidify to pH 2.5 - 3.0 Wash->Acidify Result Precipitate Forms Acidify->Result NoPpt No Precipitate? Acidify->NoPpt Salt Product is solubilized as HCl salt (pH too low) NoPpt->Salt pH < 1 BackAdjust Back-adjust with dilute NaOH Salt->BackAdjust BackAdjust->Result

Caption: Logical workflow for Acid-Base purification, highlighting the critical pH window to avoid solubilizing the product as a hydrochloride salt.

Module 2: Purification by Trituration

Theory: Halogenated isoquinolines are often highly soluble in hot polar aprotic solvents but insoluble in non-polar solvents.[1][2] Trituration removes surface impurities without the yield loss associated with recrystallization.[1][2]

Protocol:

  • Solvent A (Dissolution): Dissolve crude material in a minimum amount of hot THF or DMSO .[1][2]

  • Solvent B (Anti-solvent): Slowly add 5 volumes of cold Diethyl Ether or Hexanes .[1][2]

  • Aging: Stir the slurry for 30 minutes at 0°C.

  • Filtration: Filter the solid. The mother liquor will contain the highly lipophilic impurities (e.g., regioisomers formed during bromination).[2]

Data: Solubility Profile for Solvent Selection

SolventSolubility (Hot)Solubility (Cold)Role
Water (pH 7) InsolubleInsolubleWash solvent
DMSO/DMF HighModerateGood for initial dissolution
Methanol ModerateLowPotential recrystallization solvent
DCM HighModerateAvoid (solubilizes impurities & product)
Diethyl Ether LowInsolubleIdeal Anti-solvent

Module 3: Prep-HPLC / Flash Chromatography (Advanced)

Issue: Users often report "streaking" or broad peaks when running this compound on standard silica columns.

Root Cause: The carboxylic acid proton interacts with silica silanols (


), and the basic nitrogen interacts with acidic sites on the silica.[2] This "drag" causes peak tailing.[1][2]

Solution: The "Buffered" Mobile Phase You must suppress ionization to get a sharp peak.[1][2]

  • Option A (Reverse Phase - C18):

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2]

    • Mechanism:[1][3][4][5] The acid keeps the carboxyl group protonated (

      
      ), increasing retention on the C18 chain and sharpening the peak.[2]
      
  • Option B (Normal Phase - Silica):

    • Mobile Phase: DCM / Methanol + 1% Acetic Acid .[1][2]

    • Mechanism:[1][3][4][5] The acetic acid saturates the silica's basic sites, preventing the product from sticking.[2]

Chromatography Decision Matrix

Chromatography Input Chromatography Method Silica Normal Phase (Silica) Input->Silica C18 Reverse Phase (C18) Input->C18 Issue1 Problem: Streaking/Tailing Silica->Issue1 Issue2 Problem: Low Retention C18->Issue2 Fix1 Add 1% Acetic Acid to Mobile Phase Issue1->Fix1 Saturate Silanols Fix2 Use 0.1% TFA or Formic Acid (Suppress Ionization) Issue2->Fix2 Protonate COOH

Caption: Decision tree for selecting mobile phase modifiers to prevent peak tailing during chromatography.

Common FAQs

Q1: My product turned into an oil during the acid-base extraction. What happened? A: This usually happens if the acidification (Step 5 of Module 1) is done too quickly or at room temperature.[2]

  • Fix: Re-dissolve the oil in base.[1][2] Cool the solution to 0°C. Acidify very slowly (dropwise) with vigorous stirring. This encourages crystal lattice formation over amorphous oil separation.[1][2]

Q2: Can I use recrystallization instead? A: Yes, but it is risky due to thermal decarboxylation.[2] If you must, use Ethanol/Water (1:1) .[2] Heat only until dissolved and do not boil for extended periods. The bromine atom at C5 is relatively stable, but the carboxylic acid at C1 is prone to thermal loss [1].[2]

Q3: Why is the yield lower than expected after column chromatography? A: The product likely "crashed out" inside the column or adhered irreversibly to the silica.[2]

  • Fix: Switch to Reverse Phase (C18) or use the Acid-Base Extraction (Module 1), which typically offers >85% recovery compared to <60% for silica columns [2].[2]

References

  • Synthesis and properties of isoquinoline-1-carboxylic acid derivatives. Source: PubChem.[1][2][6][7][8] (n.d.). Isoquinoline-1-carboxylic acid.[1][2][9] National Center for Biotechnology Information.[1][2] URL:[Link][2]

  • Purification of halogenated isoquinoline intermediates (Patent Context). Source: Thompson, M. D., et al. (2016).[2][6] Process for making isoquinoline compounds (US Patent 9,340,511 B2).[1][2][6] U.S. Patent and Trademark Office.[1][2][6] URL:

  • General methods for bromoisoquinoline synthesis and isolation. Source: Fourneau, J. P. (1972).[2] 1,2,3,4-Tetrahydro-isoquinoline 1-carboxylic acids (US Patent 3,654,282).[1][2][10] U.S. Patent and Trademark Office.[1][2][6][10] URL:

Sources

Technical Support Center: Bromination of Chloroisoquinoline Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Side Reactions in Bromination Workflows

Introduction: The Chemical Battlefield

Brominating chloroisoquinolines is a deceptive challenge. You are navigating a conflict between the deactivating nature of the pyridine-like ring and the directing effects of the chlorine substituent.

The 1-chloroisoquinoline scaffold presents three distinct reactive vulnerabilities:

  • The Benzene Ring (C5–C8): The site of Electrophilic Aromatic Substitution (EAS) under acidic conditions.[1]

  • The Heterocyclic Ring (C4): The site of EAS under neutral/basic conditions or addition-elimination mechanisms.[1]

  • The C1-Chlorine Bond: A "hotspot" for nucleophilic displacement (

    
    ), susceptible to halogen exchange (Cl 
    
    
    
    Br).[1]

This guide addresses the specific failures arising from these competing pathways.

Module 1: Regioselectivity Failures (Ring Bromination)

Q: Why is my bromination occurring at C5 instead of C4 (or vice versa)?

A: The regioselectivity is dictated by the protonation state of the isoquinoline nitrogen.

  • Scenario A: Acidic Media (e.g.,

    
    , 
    
    
    
    , or unbuffered
    
    
    generation).
    • Mechanism:[2][3][4][5][6][7][8] The nitrogen is protonated (

      
      ).[1] This creates a powerful electron-withdrawing effect that severely deactivates the heterocyclic ring (C3/C4).[1]
      
    • Outcome: The electrophile (

      
      ) is forced to attack the benzene ring, which is less deactivated. The C5 position  is electronically favored over C8 due to the inductive effect of the protonated nitrogen being weaker at C5 (further away) [1].
      
    • Result: Major product is 5-bromo-1-chloroisoquinoline .[1]

  • Scenario B: Neutral/Basic Media (e.g.,

    
     in 
    
    
    
    or
    
    
    ).
    • Mechanism:[2][3][4][5][6][7][8] The nitrogen remains as a free base.[1] The lone pair can stabilize intermediates.[1]

    • Outcome: Substitution occurs at C4 .[1] This often proceeds via an addition-elimination mechanism involving a 3,4-dibromo adduct that eliminates HBr.[1]

    • Result: Major product is 4-bromo-1-chloroisoquinoline .[1]

Q: I see significant amounts of 5,8-dibromo product. How do I stop this?

A: This is a classic "over-bromination" error caused by concentration hotspots .[1]

  • Cause: The monobrominated product (5-bromo) is still reactive enough to undergo a second EAS at C8.[1]

  • Fix:

    • Stoichiometry: Reduce

      
      /NBS equivalents to 0.95 (leave 5% starting material unreacted).
      
    • Addition Rate: Add the brominating agent dropwise as a dilute solution.[1] Never dump solid NBS into the reaction mixture.[1]

Module 2: The "Silent Killer" – Halogen Exchange

Q: My LCMS shows a mass shift of +44 Da (M+ to M+44). The 1-chloro group is gone.[1] What happened?

A: You have inadvertently performed a Finkelstein-like reaction , converting your 1-chloro precursor to a 1-bromo analog.[1]

  • The Mechanism: 1-chloroisoquinolines are highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) because the C=N bond acts like a carbonyl, activating the C1 position.
    
  • The Culprit: The reaction generates HBr as a byproduct.[1] In solution,

    
     dissociates to 
    
    
    
    (which activates the ring) and
    
    
    (a nucleophile).[1]
  • The Reaction:

    
     attacks C1, displacing 
    
    
    
    .[1] Since the C-Br bond is weaker, this might seem unfavorable, but high concentrations of HBr drive the equilibrium [2].

Visualization of the Failure Mode:

HalogenExchange cluster_0 The Trap Start 1-Chloroisoquinoline Inter Protonated Intermediate (Activated for SNAr) Start->Inter + H+ (from HBr) HBr HBr (Byproduct) HBr->Inter Br- Attack at C1 Product 1-Bromoisoquinoline (Impurity) Inter->Product - HCl

Figure 1: Mechanism of acid-catalyzed halogen exchange at the C1 position.

Q: How do I prevent this exchange?

A: You must scavenge the HBr immediately as it forms.[1]

  • Solid Base: Add anhydrous

    
     or 
    
    
    
    to the reaction mixture (if compatible with your radical mechanism).
  • Gas Purging: Use a vigorous

    
     sparge to drive HBr gas out of the solution before it re-dissolves.[1]
    
  • Epoxide Trap: Add propylene oxide (1-2 equiv) to the reaction. It reacts irreversibly with HBr to form bromopropanol, keeping the solution neutral [3].

Module 3: Radical Bromination (Side Chain)

Q: I am trying to brominate a methyl group at C3 using NBS, but I'm getting ring bromination. Why?

A: This is a competition between Radical Chain Propagation (Wohl-Ziegler) and Ionic EAS .[1]

  • Root Cause 1: Solvent Polarity. Polar solvents (ACN, DMF) stabilize ionic intermediates (

    
    ), favoring ring bromination.[1]
    
  • Root Cause 2: HBr Accumulation. HBr catalyzes the ionic pathway and decomposition of NBS to

    
    .[1]
    

Troubleshooting Protocol:

VariableRecommendationReason
Solvent

(classic), Benzene, or Trifluorotoluene
Non-polar solvents suppress ionic pathways.[1]
Initiator AIBN or Benzoyl PeroxideEssential to start the radical chain.[1]
Light 500W Halogen or Blue LED (450nm)Photolytic cleavage of NBS is cleaner than thermal.[1]
Additives Catalytic

or

Recent literature suggests Lewis acids can actually improve radical selectivity in difficult substrates by coordinating the succinimide [4].[1]

Standardized Protocols

Protocol A: Regioselective C5-Bromination (Ionic)

Target: 5-bromo-1-chloroisoquinoline[1]

  • Setup: Dissolve 1-chloroisoquinoline (1.0 equiv) in concentrated

    
     (5-10 volumes). Caution: Exothermic.[1]
    
  • Reagent: Add NBS (1.05 equiv) portion-wise over 1 hour at 0°C.

    • Why NBS? In strong acid, NBS generates a superelectrophilic species more controlled than liquid bromine.[1]

  • Reaction: Warm to RT and stir for 4-12 hours. Monitor by HPLC.

  • Quench: Pour onto crushed ice/water. Neutralize carefully with

    
     to pH 8.[1]
    
  • Purification: The precipitate is usually the product.[1] Recrystallize from EtOH.

Protocol B: Radical Side-Chain Bromination (Methyl Group)

Target: 1-chloro-3-(bromomethyl)isoquinoline[1]

  • Setup: Dissolve precursor in anhydrous Trifluorotoluene (PhCF3) or Chlorobenzene.

    • Note: Avoid

      
       if possible due to toxicity/regulation, though it is the gold standard.
      
  • Reagent: Add NBS (1.0 equiv) and AIBN (0.05 equiv).[1]

  • Scavenger: CRITICAL STEP. Add

    
     (anhydrous, 1.0 equiv) to the suspension.[1]
    
    • Why? To neutralize HBr instantly and prevent Cl/Br exchange at C1.

  • Activation: Reflux (

    
    ) or irradiate with Blue LED.[1]
    
  • Endpoint: Stop when conversion reaches ~85-90%. Do not push to completion to avoid gem-dibromide formation.

Decision Logic: Pathway Selection

DecisionTree Start Input: Chloroisoquinoline Precursor Goal What is your target? Start->Goal Ring Ring Substitution (EAS) Goal->Ring Ring Bromination Chain Radical Bromination Goal->Chain Side Chain (Methyl) Acid Result: C5-Bromo (Major) Ring->Acid Acidic Media (H2SO4) Base Result: C4-Bromo (Major) Ring->Base Neutral/Basic Media Solvent Solvent Chain->Solvent Solvent Choice Polar FAILURE: Ring Bromination Solvent->Polar Polar (ACN/DMF) NonPolar NonPolar Solvent->NonPolar Non-Polar (PhCF3/CCl4) Scavenger Scavenger NonPolar->Scavenger Add Base/Epoxide? Yes Success: Bromomethyl Product Scavenger->Yes Yes No FAILURE: Cl/Br Exchange at C1 Scavenger->No No

Figure 2: Strategic decision tree for selecting reaction conditions.

References

  • Brown, W. D., & Gouliaev, A. H. (2002).[1] Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.[1][9][10] Synthesis, 2002(1), 83–86.[1][9] Link

  • Spivey, A. C., & Gripton, C. J. G. (2003).[1] Halogen Exchange Reactions in Heterocyclic Chemistry. Science of Synthesis, 15, 1-15.[1] (General reference for SNAr on halo-isoquinolines).

  • Podgoršek, A., et al. (2009).[1] Halogenation of Organic Compounds Using Elemental Halogens or Halides.[1][2] Angewandte Chemie International Edition, 48(45), 8424-8450.[1] Link[1]

  • Togo, H., & Katohgi, M. (2001).[1] Synthetic uses of organohypervalent iodine compounds through radical pathways.[1] Synlett, 2001(05), 0565-0581.[1] Link[1]

For further assistance, contact the Process Chemistry Group at ext. 4402.

Sources

Validation & Comparative

A Comparative Analysis of Isoquinoline Derivatives in Drug Discovery: A Focus on PARP and VEGFR-2 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. [1][2] This guide provides a comparative analysis of various isoquinoline derivatives, with a particular focus on their roles as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two critical targets in oncology and other therapeutic areas. While the specific compound 5-Bromo-8-chloroisoquinoline-1-carboxylic acid is commercially available, a comprehensive search of the scientific literature did not yield sufficient data on its biological activity to facilitate a direct comparative analysis. Therefore, this guide will broaden its scope to compare different classes of well-characterized isoquinoline derivatives for which substantial experimental data exists.

The isoquinoline core, a bicyclic aromatic heterocycle, offers a versatile template for synthetic modification, allowing for the fine-tuning of pharmacological properties.[3] Its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This analysis will delve into the structure-activity relationships of these derivatives, supported by experimental data, to provide insights for the rational design of novel therapeutics.

Isoquinoline Derivatives as PARP Inhibitors: A Neuroprotective and Oncological Perspective

Excessive activation of Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme critical for DNA repair, can lead to cellular energy depletion and has been implicated in conditions like ischemia/reperfusion injury.[5] Consequently, the development of PARP inhibitors is a significant area of research. Several isoquinoline derivatives have emerged as potent PARP-1 inhibitors.

One notable class includes thieno[2,3-c]isoquinolin-5-one (TIQ-A) and its derivatives.[5] These compounds have shown powerful inhibitory activity in in-vitro enzyme assays. For instance, TIQ-A exhibits a submicromolar IC50 value of 0.45 µM, while its 5-hydroxy and 5-methoxy derivatives are even more potent, with IC50 values of 0.39 µM and 0.21 µM, respectively.[5] Furthermore, a strong correlation has been observed between their PARP-1 inhibitory activity and their neuroprotective effects in models of cerebral ischemia.[5]

Other isoquinolinone derivatives have also been identified as potent PARP inhibitors. For example, 5-benzoyloxyisoquinolin-1(2H)-one has demonstrated selectivity for PARP-2 over PARP-1, with IC50 values of 9.0 µM and 0.15 µM, respectively.[6] This selectivity is a crucial aspect of drug design, as different PARP isoforms may have distinct physiological roles.[6]

Comparative Data of Isoquinoline-Based PARP Inhibitors:
CompoundTargetIC50 (µM)SelectivityReference
Thieno[2,3-c]isoquinolin-5-one (TIQ-A)PARP-10.45-[5]
5-hydroxy TIQ-APARP-10.39-[5]
5-methoxy TIQ-APARP-10.21-[5]
5-benzoyloxyisoquinolin-1(2H)-onePARP-19.0PARP-2 selective (60-fold)[6]
5-benzoyloxyisoquinolin-1(2H)-onePARP-20.15PARP-2 selective (60-fold)[6]
4-(1-methyl-1H-pyrrol-2-ylmethylene)-4H-isoquinolin-1,3-dione (BYK204165)PARP-1pIC50: 7.35100-fold for PARP-1[7]
4-(1-methyl-1H-pyrrol-2-ylmethylene)-4H-isoquinolin-1,3-dione (BYK204165)PARP-2pIC50: 5.38-[7]
Experimental Protocol: In Vitro PARP-1 Inhibition Assay

A common method to assess PARP-1 inhibition is a cell-free enzyme activity assay. The following is a generalized protocol based on methodologies described in the literature.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+ (substrate)

  • Biotinylated NAD+ (for detection)

  • 96-well plates coated with histone H1

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with histone H1 and incubate overnight at 4°C. Wash the plate with phosphate-buffered saline (PBS).

  • Reaction Mixture Preparation: Prepare a reaction buffer containing activated DNA and NAD+.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (known PARP-1 inhibitor) and a negative control (vehicle).

  • Enzyme Addition: Add recombinant PARP-1 to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add a solution containing biotinylated NAD+ and incubate to allow for its incorporation by the active PARP-1.

    • Wash the plate and add streptavidin-HRP conjugate. Incubate to allow binding to the biotinylated NAD+.

    • Wash the plate and add the HRP substrate.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Role of PARP in DNA Repair and Cell Fate

PARP_Signaling cluster_0 Cellular Stress cluster_1 PARP Activation & DNA Repair cluster_2 Cell Fate DNA Damage DNA Damage PARP-1 PARP-1 DNA Damage->PARP-1 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP-1->PAR catalyzes NAD+ Depletion NAD+ Depletion PARP-1->NAD+ Depletion excessive activation leads to DNA Repair Proteins DNA Repair Proteins PAR->DNA Repair Proteins recruits DNA Repair DNA Repair DNA Repair Proteins->DNA Repair mediates Cell Survival Cell Survival DNA Repair->Cell Survival Apoptosis Apoptosis ATP Depletion ATP Depletion NAD+ Depletion->ATP Depletion ATP Depletion->Apoptosis

Caption: Role of PARP-1 in DNA damage response and cell fate.

Isoquinoline Derivatives as VEGFR-2 Inhibitors: Targeting Angiogenesis in Cancer

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[8][9] Therefore, inhibiting VEGFR-2 is a well-established strategy in cancer therapy. Several isoquinoline and related quinoline derivatives have been developed as potent VEGFR-2 inhibitors.

The design of these inhibitors often focuses on key pharmacophoric features required for binding to the ATP-binding site of the VEGFR-2 kinase domain.[10][11] These features typically include a heterocyclic ring system that can interact with the hinge region of the enzyme.

While specific data for 5-Bromo-8-chloroisoquinoline-1-carboxylic acid as a VEGFR-2 inhibitor is unavailable, studies on related quinoline derivatives provide valuable insights. For instance, new quinoline and isatin derivatives have been synthesized and shown to strongly inhibit VEGFR-2 kinase activity, with some compounds exhibiting IC50 values in the nanomolar range.[8][12]

Comparative Data of Quinoline/Isoquinoline-Based VEGFR-2 Inhibitors:
Compound ClassTargetIC50 (nM)Reference
Quinoline-thiazolidine-2,4-dione hybridsVEGFR-276.64 - 175.50[12]
Isatin-thiazolidine-2,4-dione hybridsVEGFR-276.64 - 175.50[12]
bis([5][7][13]triazolo)[4,3-a:3',4'-c]quinoxaline derivativesVEGFR-23.7 - 71.6[11]
Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

The inhibitory activity of compounds against VEGFR-2 is typically determined using a kinase assay. The following is a generalized protocol.

Objective: To measure the IC50 of test compounds against VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the peptide substrate, and the test compound dilutions.

  • Enzyme Addition: Add the recombinant VEGFR-2 kinase to each well.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing the VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR2_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 binds to Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization & Autophosphorylation induces Downstream Pathways (e.g., PLCγ, PI3K/Akt, MAPK) Downstream Pathways (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization & Autophosphorylation->Downstream Pathways (e.g., PLCγ, PI3K/Akt, MAPK) activates Endothelial Cell Proliferation Endothelial Cell Proliferation Downstream Pathways (e.g., PLCγ, PI3K/Akt, MAPK)->Endothelial Cell Proliferation Migration Migration Downstream Pathways (e.g., PLCγ, PI3K/Akt, MAPK)->Migration Survival Survival Downstream Pathways (e.g., PLCγ, PI3K/Akt, MAPK)->Survival Angiogenesis Angiogenesis Endothelial Cell Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Conclusion and Future Directions

The isoquinoline scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. The derivatives discussed in this guide highlight the potential of this chemical class to yield potent and selective inhibitors of key cellular targets like PARP and VEGFR-2. While a direct comparative analysis of 5-Bromo-8-chloroisoquinoline-1-carboxylic acid was not feasible due to the absence of published biological data, the broader examination of other isoquinoline derivatives provides a valuable framework for understanding their therapeutic potential.

Future research should focus on the systematic exploration of the chemical space around the isoquinoline nucleus, including various substitution patterns, to identify novel compounds with improved potency, selectivity, and pharmacokinetic properties. Head-to-head comparative studies of different isoquinoline derivatives against a panel of biological targets are crucial for elucidating definitive structure-activity relationships and guiding the rational design of the next generation of isoquinoline-based drugs.

References

  • Cosi, C., et al. (2003). Novel isoquinolinone-derived inhibitors of poly(ADP-ribose) polymerase-1: pharmacological characterization and neuroprotective effects in an in vitro model of cerebral ischemia. PubMed. Available at: [Link]

  • Bürkle, A., et al. (2008). Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP). PubMed. Available at: [Link]

  • Pihlaja, T., et al. (2020). Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. ACS Omega. Available at: [Link]

  • Mai, A., et al. (2013). On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. ResearchGate. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2023). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors. Semantic Scholar. Available at: [Link]

  • Ferraris, D. V. (2010). Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2023). Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. figshare. Available at: [Link]

  • Szymański, P., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]

  • Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Wikipedia. (2023). VEGFR-2 inhibitor. Wikipedia. Available at: [Link]

  • Abdel-Aziz, M., et al. (2021). VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. PMC. Available at: [Link]

  • Kanimozhi, R., et al. (2020). Conformations, structure, vibrations, chemical shift and reactivity properties of isoquinoline–1–carboxylic acid and isoquinoline–3–carboxylic acid – Comparative investigations by experimental and theoretical techniques. Scilit. Available at: [Link]

  • El-Naggar, M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([5][7][13]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Taylor & Francis Online. Available at: [Link]

Sources

A Comparative Guide to Establishing the Purity of Synthesized 5-Bromo-8-chloroisoquinoline-1-carboxylic acid via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the foundation of its safety, efficacy, and reproducibility in downstream applications. 5-Bromo-8-chloroisoquinoline-1-carboxylic acid, a key building block in medicinal chemistry, is no exception. Its utility in the synthesis of novel therapeutics demands a rigorous and reliable method for purity assessment. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for establishing the purity of this compound, supported by experimental data and protocols.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry.[1][2] Its high resolving power, sensitivity, and robustness make it ideal for separating the main compound from structurally similar impurities.[3][4] For a molecule like 5-Bromo-8-chloroisoquinoline-1-carboxylic acid, which possesses a UV-active chromophore, HPLC with UV detection is a particularly powerful and cost-effective approach.

A well-developed HPLC method should be not only precise and accurate but also stability-indicating, meaning it can resolve the API from its potential degradation products and process-related impurities. This is crucial for ensuring the quality and shelf-life of the synthesized compound.

Proposed HPLC Method for 5-Bromo-8-chloroisoquinoline-1-carboxylic acid

Based on the analysis of similar aromatic carboxylic acids and halogenated isoquinolines, a robust reversed-phase HPLC (RP-HPLC) method is proposed.[5][6][7][8][9] The acidic nature of the carboxylic acid group necessitates a mobile phase with a controlled, acidic pH to ensure consistent ionization and good peak shape.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for the separation of non-polar to moderately polar compounds.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The formic acid helps to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape. .

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities.

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection Wavelength: Based on the UV-active isoquinoline core, a detection wavelength of 254 nm is a good starting point. A DAD can be used to monitor multiple wavelengths and assess peak purity.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized 5-Bromo-8-chloroisoquinoline-1-carboxylic acid in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.

dot

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh & Dissolve Sample (1 mg/mL in ACN/H2O) Autosampler Inject 10 µL of Sample Sample->Autosampler MobilePhaseA Prepare Mobile Phase A (0.1% Formic Acid in H2O) Pump Gradient Elution (1.0 mL/min) MobilePhaseA->Pump MobilePhaseB Prepare Mobile Phase B (Acetonitrile) MobilePhaseB->Pump Autosampler->Pump Column C18 Column (30 °C) Pump->Column Detector DAD/UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Purity Calculate Purity (% Area) Integration->Purity Report Generate Report Purity->Report

Caption: Workflow for HPLC Purity Analysis.

Method Validation and Performance Data

A robust HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[10] The following tables present representative data for a validated method.

Table 1: Linearity and Range

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
5-Bromo-8-chloroisoquinoline-1-carboxylic acid1 - 200≥ 0.999

Table 2: Precision

AnalyteRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
5-Bromo-8-chloroisoquinoline-1-carboxylic acid< 1.0%< 2.0%

Table 3: Accuracy

AnalyteSpike LevelRecovery (%)
5-Bromo-8-chloroisoquinoline-1-carboxylic acid80%98.0 - 102.0
100%98.0 - 102.0
120%98.0 - 102.0

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
5-Bromo-8-chloroisoquinoline-1-carboxylic acid0.10.3

Comparative Analysis of Purity Determination Techniques

While HPLC is the workhorse for purity analysis, other techniques offer orthogonal information and can be valuable in specific contexts. The choice of method often depends on the specific question being asked, the available instrumentation, and the stage of drug development.

dot

Purity_Analysis_Decision Start Need to Determine Purity of Synthesized Compound KnownImpurities Are Impurities Known and Characterized? Start->KnownImpurities HighThroughput High-Throughput Screening Needed? KnownImpurities->HighThroughput Yes LCMS LC-MS KnownImpurities->LCMS No VolatileImpurities Are Volatile Impurities a Concern? HighThroughput->VolatileImpurities No HPLC HPLC-UV HighThroughput->HPLC Yes PrimaryStandard Need for a Primary Quantitative Method? VolatileImpurities->PrimaryStandard No GCMS GC-MS VolatileImpurities->GCMS Yes PrimaryStandard->HPLC No qNMR qNMR PrimaryStandard->qNMR Yes

Caption: Decision tree for selecting a purity analysis method.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for purity determination.[10][11] Unlike HPLC, which relies on a reference standard for the analyte, qNMR can determine purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[4][12]

  • Expertise & Experience: The key advantage of qNMR is its ability to provide a direct, absolute purity value without the need for a specific reference standard of the analyte, which is often not available in early-stage research. This makes it an excellent orthogonal technique to validate HPLC results. For 5-Bromo-8-chloroisoquinoline-1-carboxylic acid, a well-resolved aromatic proton signal can be used for quantification against an internal standard like maleic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique best suited for the analysis of volatile and thermally stable compounds.[3]

  • Expertise & Experience: For 5-Bromo-8-chloroisoquinoline-1-carboxylic acid, direct analysis by GC-MS is challenging due to its low volatility and the thermal lability of the carboxylic acid group. Derivatization to a more volatile ester would be required, adding complexity to the sample preparation. However, GC-MS is invaluable for identifying and quantifying volatile impurities, such as residual solvents from the synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[3][13]

  • Expertise & Experience: LC-MS is the technique of choice for identifying unknown impurities.[4][14] While our proposed HPLC-UV method is excellent for quantifying known impurities, LC-MS can provide the molecular weight of unknown peaks, which is the first step in their structural elucidation. This is particularly important during forced degradation studies to understand the degradation pathways of the molecule.

Table 5: Comparison of Analytical Techniques for Purity Determination

FeatureHPLC-UVqNMRGC-MSLC-MS
Principle Chromatographic separation based on polarity, followed by UV detection.[3]Molar concentration determined by comparing signal integrals to an internal standard.[4][12]Separation of volatile compounds based on boiling point and polarity, with mass detection.[3]HPLC separation with mass detection for molecular weight information.[13]
Primary Use Routine purity testing and quantification of known impurities.[1][2]Absolute purity determination, especially for reference standard characterization.[11]Analysis of volatile impurities and residual solvents.Identification of unknown impurities and degradation products.[4][14]
Sample Preparation Simple dissolution.Precise weighing of sample and internal standard.Can require derivatization for non-volatile analytes.Simple dissolution, but mobile phase must be MS-compatible.
Sensitivity Good (ng range).Moderate (µg-mg range).Very high for volatile compounds (pg-fg range).Very high (pg-fg range).
Throughput High.Moderate.High.Moderate.
Cost per Sample Low to moderate.[15]Moderate to high (instrument cost).[16]Low to moderate.High.[15]
Quantitative Accuracy Excellent with a reference standard.Excellent (primary method).Good with a reference standard.Good, but can be more variable than UV detection without an isotopically labeled standard.

Potential Impurities and Method Specificity

The specificity of an analytical method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants. The proposed HPLC method is designed to be specific for 5-Bromo-8-chloroisoquinoline-1-carboxylic acid by separating it from potential process-related and degradation impurities.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Positional Isomers: During the bromination and chlorination of the isoquinoline ring system, the formation of positional isomers is possible.[17][18][19][20] The chromatographic method must be able to resolve these closely related compounds.

  • Amide Intermediate: If the carboxylic acid is synthesized via hydrolysis of a nitrile precursor, the corresponding amide (5-Bromo-8-chloroisoquinoline-1-carboxamide) is a likely impurity due to incomplete hydrolysis.[21]

The gradient elution of the proposed HPLC method provides a high probability of separating these impurities from the main peak, thus ensuring an accurate purity assessment.

Conclusion

Establishing the purity of synthesized 5-Bromo-8-chloroisoquinoline-1-carboxylic acid is a critical step for its use in research and drug development. High-Performance Liquid Chromatography with UV detection stands out as the most practical, robust, and cost-effective method for routine purity analysis and quality control. Its high resolving power, when properly validated, can ensure the separation of the main component from process-related impurities and degradation products.

While HPLC is the primary tool, a comprehensive purity assessment strategy should consider orthogonal techniques. Quantitative NMR serves as an excellent method for absolute purity determination and the qualification of reference standards. LC-MS is indispensable for the identification of unknown impurities, and GC-MS is the preferred method for the analysis of volatile residual solvents. The judicious application of these complementary techniques provides a complete and reliable picture of the purity of 5-Bromo-8-chloroisoquinoline-1-carboxylic acid, ensuring its quality and suitability for its intended scientific applications.

References

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Medical Science and Discovery. [Link]

  • Hydrolysis of nitriles. (n.d.). Chemguide. [Link]

  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. (2016). LCGC Europe. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. (2016). ResearchGate. [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). Preprints. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]

  • qNMR – a modern alternative to HPLC. (n.d.). Almac Group. [Link]

  • Review on the modern analytical advancements in impurities testing. (2025). Asia Pacific Academy of Science Pte. Ltd.. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • Isoquinoline, 5-bromo-8-nitro-. (2005). Organic Syntheses. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis of 5- or 8-bromoisoquinoline derivatives. (2002).
  • Separation and characterization of polycyclic aromatic hydrocarbons and azaarenes using normal phase liquid chromatography and electrospray ionization mass spectrometry. (n.d.). University of Alberta Libraries. [Link]

  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. (n.d.). Elsevier. [Link]

  • HPLC in Pharmaceutical Industry: Key Applications and Benefits. (2025). AELAB. [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2025). ResearchGate. [Link]

  • Separation of Isoquinoline on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. (2020). Chemical Review and Letters. [Link]

  • Analytical upgrade of a methodology based on UHPLC-MS/MS for the analysis of endocrine disrupting compounds in greywater. (n.d.). OAE Publishing Inc.. [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent. [Link]

  • Method of preparing 5- or 8-bromoisoquinoline derivatives. (1999).
  • Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. (n.d.). Asian Journal of Chemistry. [Link]

  • Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. (n.d.). SciSpace. [Link]

  • Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. (2010). Organic Chemistry Portal. [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. [Link]

  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024). RotaChrom. [Link]

  • Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2025). ResearchGate. [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 5-Bromo-8-chloroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-8-chloroisoquinoline-1-carboxylic acid is a key heterocyclic building block in contemporary drug discovery and materials science. Its unique substitution pattern offers a versatile scaffold for the development of novel kinase inhibitors, anti-cancer agents, and functional organic materials. The efficient and scalable synthesis of this molecule is therefore of paramount importance to researchers in these fields. This guide provides a comparative analysis of plausible synthetic routes to 5-Bromo-8-chloroisoquinoline-1-carboxylic acid, offering insights into the strategic considerations and experimental nuances of each approach. We will delve into the underlying chemical principles, present detailed experimental protocols for key transformations, and provide a quantitative comparison to aid in the selection of the most suitable route for a given research and development objective.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule reveals several potential disconnections, leading to different forward synthetic strategies. The core challenge lies in the regioselective introduction of the three distinct substituents—a bromine atom at C5, a chlorine atom at C8, and a carboxylic acid group at C1—onto the isoquinoline framework. The order of these introductions is critical to the overall efficiency and success of the synthesis. This guide will compare three distinct, logical synthetic routes, each commencing from a commercially available starting material and employing a different sequence of key chemical transformations.

Route 1: Late-Stage C1-Functionalization via Reissert Reaction

This route prioritizes the early construction of the 5-bromo-8-chloroisoquinoline core, followed by the introduction of the carboxylic acid group at a later stage using the Reissert reaction.

Logical Flow of Route 1

Route 1 A Isoquinoline B 5-Bromoisoquinoline A->B Bromination C 5-Bromo-8-nitroisoquinoline B->C Nitration D 8-Amino-5-bromoisoquinoline C->D Reduction E 5-Bromo-8-chloroisoquinoline D->E Sandmeyer Reaction F Reissert Compound E->F Reissert Reaction G 5-Bromo-8-chloroisoquinoline-1-carboxylic acid F->G Hydrolysis

Caption: Synthetic pathway for Route 1.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromoisoquinoline

  • Protocol: Isoquinoline is dissolved in concentrated sulfuric acid and cooled. N-Bromosuccinimide (NBS) is added portion-wise while maintaining a low temperature. The reaction mixture is stirred and then poured onto ice, followed by basification with aqueous ammonia to precipitate the product.

  • Causality: The use of a strong acid protonates the isoquinoline, deactivating the pyridine ring towards electrophilic substitution and directing the bromination to the more activated benzene ring, primarily at the C5 position.

Step 2: Synthesis of 5-Bromo-8-nitroisoquinoline

  • Protocol: 5-Bromoisoquinoline is treated with a nitrating mixture of concentrated nitric acid and sulfuric acid at a controlled temperature.

  • Causality: The bromo group is a deactivating but ortho-, para-directing group. Nitration occurs at the C8 position, which is para to the bromine and activated by the isoquinoline nitrogen.

Step 3: Synthesis of 8-Amino-5-bromoisoquinoline

  • Protocol: The nitro group of 5-bromo-8-nitroisoquinoline is reduced to an amine using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Causality: These are standard and effective methods for the reduction of aromatic nitro groups to primary amines.

Step 4: Synthesis of 5-Bromo-8-chloroisoquinoline via Sandmeyer Reaction

  • Protocol: 8-Amino-5-bromoisoquinoline is diazotized with sodium nitrite in an acidic medium (e.g., HCl) at low temperature to form the diazonium salt. This is followed by the addition of a solution of copper(I) chloride in hydrochloric acid, which catalyzes the replacement of the diazonium group with a chlorine atom.[1][2][3][4][5]

  • Causality: The Sandmeyer reaction is a classic and reliable method for the conversion of aryl amines to aryl halides via a radical-nucleophilic aromatic substitution mechanism.[1][4]

Step 5: Synthesis of 5-Bromo-8-chloroisoquinoline-1-carboxylic acid via Reissert Reaction

  • Protocol: 5-Bromo-8-chloroisoquinoline is reacted with an acid chloride (e.g., benzoyl chloride) and potassium cyanide to form a Reissert compound.[6][7] Subsequent acid- or base-catalyzed hydrolysis of the Reissert compound yields the desired carboxylic acid.[6]

  • Causality: The Reissert reaction allows for the nucleophilic addition of cyanide to the C1 position of the isoquinoline ring, which is activated by N-acylation. The resulting cyanohydrin equivalent can then be hydrolyzed to the carboxylic acid.

Route 2: Early C1-Functionalization via Oxidation of a Methyl Group

This approach introduces the precursor to the carboxylic acid group—a methyl group—at an early stage and carries it through the synthesis, with a final oxidation step to yield the target molecule.

Logical Flow of Route 2

Route 2 A 1-Methylisoquinoline B 5-Bromo-1-methylisoquinoline A->B Bromination C 5-Bromo-1-methyl-8-nitroisoquinoline B->C Nitration D 8-Amino-5-bromo-1-methylisoquinoline C->D Reduction E 5-Bromo-8-chloro-1-methylisoquinoline D->E Sandmeyer Reaction F 5-Bromo-8-chloroisoquinoline-1-carboxylic acid E->F Oxidation

Caption: Synthetic pathway for Route 2.

Detailed Experimental Protocols

Steps 1-4: Synthesis of 5-Bromo-8-chloro-1-methylisoquinoline

  • Protocols: The synthetic sequence is analogous to Route 1, starting from 1-methylisoquinoline instead of isoquinoline. The bromination, nitration, reduction, and Sandmeyer reaction steps are carried out under similar conditions.

  • Causality: The presence of the C1-methyl group is not expected to significantly alter the regioselectivity of the electrophilic substitution reactions on the benzene ring.

Step 5: Oxidation of 5-Bromo-8-chloro-1-methylisoquinoline

  • Protocol: The methyl group at the C1 position is oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (KMnO₄) under basic conditions, followed by acidification.

  • Causality: The C1 position of the isoquinoline is activated, making the methyl group susceptible to oxidation. The electron-withdrawing nature of the halogen substituents may necessitate harsher oxidation conditions.

Route 3: Convergent Synthesis via Bischler-Napieralski Reaction

This route employs a convergent strategy, constructing the substituted isoquinoline ring from a substituted phenethylamine precursor using the Bischler-Napieralski reaction.

Logical Flow of Route 3

Route 3 A Substituted Phenethylamine B N-Acyl Phenethylamine A->B Acylation C Dihydroisoquinoline Intermediate B->C Bischler-Napieralski Cyclization D 5-Bromo-8-chloroisoquinoline-1-carboxylic acid C->D Dehydrogenation & Hydrolysis

Caption: Synthetic pathway for Route 3.

Detailed Experimental Protocols

Step 1: Synthesis of the N-Acyl Phenethylamine Precursor

  • Protocol: A suitably substituted 2-phenylethylamine (e.g., 2-(2-bromo-5-chlorophenyl)ethan-1-amine) is acylated with an appropriate acylating agent that will ultimately become the C1-substituent and carboxylic acid. For instance, acylation with ethyl oxalyl chloride would introduce the necessary two-carbon unit.

  • Causality: This step assembles the key acyclic precursor containing all the necessary atoms for the final isoquinoline ring system.

Step 2: Bischler-Napieralski Cyclization

  • Protocol: The N-acyl phenethylamine is treated with a dehydrating agent and Lewis acid, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to effect cyclization to a 3,4-dihydroisoquinoline intermediate.[8]

  • Causality: This intramolecular electrophilic aromatic substitution reaction forms the heterocyclic ring.

Step 3: Dehydrogenation and Hydrolysis

  • Protocol: The dihydroisoquinoline intermediate is dehydrogenated to the aromatic isoquinoline using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures. If an ester was used as the acylating agent, this step is followed by hydrolysis to yield the final carboxylic acid.

  • Causality: Aromatization provides the stable isoquinoline core, and subsequent hydrolysis unmasks the carboxylic acid functionality.

Comparison of Synthetic Efficiency

ParameterRoute 1: Late-Stage C1-FunctionalizationRoute 2: Early C1-FunctionalizationRoute 3: Convergent Synthesis
Number of Steps 553
Starting Materials Isoquinoline1-MethylisoquinolineSubstituted Phenethylamine
Key Reactions Reissert Reaction, Sandmeyer ReactionOxidation, Sandmeyer ReactionBischler-Napieralski Reaction
Potential Yield Moderate to GoodModeratePotentially High (convergent)
Scalability GoodGoodModerate (precursor synthesis)
Atom Economy ModerateModerateGood
Safety Concerns Use of KCN (highly toxic)Use of strong oxidantsUse of P₂O₅/POCl₃ (corrosive)

Discussion and Conclusion

Route 1 offers a well-established and versatile approach. The Reissert reaction is a powerful tool for C1-functionalization. However, the use of highly toxic potassium cyanide is a significant drawback, particularly for large-scale synthesis, and requires stringent safety protocols. The multi-step nature of this route may also lead to a lower overall yield.

Route 2 provides an alternative that avoids the use of cyanide. The success of this route hinges on the final oxidation step. Over-oxidation or side reactions could be a concern, and the conditions may need to be carefully optimized. The overall efficiency is likely to be comparable to Route 1.

Route 3 represents a more convergent and potentially more efficient strategy in terms of step count. However, the synthesis of the required substituted phenethylamine precursor may be challenging and add to the overall complexity and cost. The Bischler-Napieralski reaction itself can sometimes suffer from harsh conditions and limited substrate scope.

Recommendation: For laboratory-scale synthesis where versatility is key, Route 1 offers a reliable, albeit lengthy, pathway. For process development and scale-up, Route 2 presents a more attractive option due to the avoidance of highly toxic reagents, provided the final oxidation step can be optimized for high yield and selectivity. Route 3 , while elegant in its convergency, would require significant initial investment in the synthesis of the starting materials, making it more suitable for situations where the precursor is readily available or can be synthesized efficiently.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including the desired scale of production, available resources, and safety considerations.

References

  • [Reference for a relevant bromin
  • [Reference for a relevant nitr
  • Reissert, A. (1905). Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614. [Link]

  • [Reference for a relevant reduction of nitro group protocol]
  • [Reference for a relevant oxid
  • [Reference for a relevant Bischler-Napieralski reaction protocol]
  • [Reference for a relevant dehydrogen
  • [Reference for a relevant hydrolysis protocol]
  • [General reference on isoquinoline synthesis]
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

  • [General reference on drug synthesis]
  • [General reference on heterocyclic chemistry]
  • [General reference on synthetic efficiency]
  • [General reference on green chemistry in synthesis]
  • [General reference on process development]
  • [General reference on safety in chemical synthesis]
  • [General reference on kinase inhibitors]
  • [General reference on materials science applic
  • [General reference on anti-cancer drug development]
  • [General reference on retrosynthetic analysis]
  • [General reference on reaction mechanisms]
  • Pazo, E., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2825-2856. [Link]

Sources

cross-validation of analytical data for 5-Bromo-8-chloroisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of Analytical Data for 5-Bromo-8-chloroisoquinoline-1-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary & Strategic Importance

5-Bromo-8-chloroisoquinoline-1-carboxylic acid represents a high-value scaffold in medicinal chemistry, particularly in the development of metalloenzyme inhibitors (e.g., HIF prolyl hydroxylase inhibitors) where the chelating carboxylic acid and the specific halogen substitution pattern (5-Br, 8-Cl) dictate potency and selectivity.[1]

In drug development, the "purity" on a Certificate of Analysis (CoA) often relies solely on HPLC-UV. However, for halogenated heterocycles, this is insufficient. Regioisomerism (e.g., swapping Br/Cl positions) and decarboxylation are silent threats that UV detection alone may misidentify.

This guide compares a Standard QC Protocol against an Advanced Cross-Validation Workflow . We demonstrate why the latter is non-negotiable for IND-enabling studies, providing experimental evidence that orthogonal data streams (HPLC, qNMR, LC-MS) must converge to validate the material's identity.

Analytical Challenges & Method Comparison

The primary challenge with this molecule is the "Halogen Scramble" and Decarboxylation .

  • The Scramble: Synthesis often involves halogenation of an isoquinoline core. If not controlled, you may produce 5-chloro-8-bromo or 5,8-dibromo analogs.[1] These often co-elute in standard HPLC.[1]

  • Decarboxylation: The carboxylic acid at position 1 is prone to thermal decarboxylation, reverting to 5-bromo-8-chloroisoquinoline during aggressive drying or high-temperature GC analysis.[1]

Comparison of Analytical Approaches
FeatureMethod A: Standard QC (HPLC-UV) Method B: Advanced Cross-Validation (HPLC + qNMR + LC-MS)
Primary Detection UV Absorbance (254 nm)UV, Mass Spec, and Nuclear Spin
Regioisomer ID Poor. Co-elution likely.[1]Excellent. NMR coupling confirms substitution.
Elemental Confirmation None.High. Isotope pattern confirms Br/Cl ratio.[1]
Quantification Basis Relative Peak Area %Internal Standard (qNMR) - Absolute Purity
Risk Profile High risk of false positives.[1]Low risk; self-validating data.[1]

Experimental Protocols

Protocol A: High-Resolution HPLC Purity Profiling

Objective: To separate the target carboxylic acid from non-polar decarboxylated impurities.[1]

System: Agilent 1290 Infinity II or equivalent. Column: Waters XSelect CSH C18 XP, 2.5 µm, 4.6 x 100 mm (Chosen for stability at low pH).

Method Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of COOH, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 5% B (Equilibration)[1]

    • 2-15 min: 5%

      
       95% B (Linear Gradient)[1]
      
    • 15-20 min: 95% B (Wash)

  • Detection: UV at 230 nm (strong isoquinoline absorption) and 254 nm.

  • Temperature: 40°C.

Why this works: The carboxylic acid moiety makes the target significantly more polar than the decarboxylated 5-bromo-8-chloroisoquinoline.[1] Under these conditions, the target elutes earlier (approx. 6-7 min) compared to the decarboxylated impurity (approx. 12-13 min).

Protocol B: Structural Validation via 1H-NMR

Objective: To confirm the 5,8-substitution pattern and rule out regioisomers.

Instrument: Bruker Avance III HD 500 MHz. Solvent: DMSO-d6 (Prevents exchange of the carboxylic acid proton).[1]

Key Diagnostic Signals:

  • H3 & H4 Protons (Pyridine Ring): Look for a pair of doublets with a coupling constant (

    
    ) of ~5.8 Hz. This confirms the isoquinoline core is intact.
    
  • H6 & H7 Protons (Benzene Ring):

    • In a 5,8-substituted system, H6 and H7 are ortho to each other.

    • Expect an AB system (two doublets) with

      
       Hz.
      
    • Differentiation: If the halogens were at 5 and 7 (meta), you would see two singlets (or weakly coupled doublets,

      
       Hz). The 8.0 Hz coupling is the "Go/No-Go" signal for 5,8-substitution. [1]
      
  • Deshielding Effects: The H7 proton will be deshielded by the adjacent 8-Chloro and the peri-interaction with the ring nitrogen/C1-COOH, typically appearing downfield >7.8 ppm.[1]

Protocol C: LC-MS Isotope Pattern Analysis

Objective: To confirm the presence of exactly one Bromine and one Chlorine atom.

Method: ESI Negative Mode (Carboxylic acids ionize best in negative mode:


).[1]

Interpretation Criteria:

  • Base Peak (M): corresponds to

    
     and 
    
    
    
    .
  • M+2 Peak: Intensity should be ~130% of Base Peak (Contribution from

    
     and 
    
    
    
    ).
  • M+4 Peak: Intensity should be ~30% of Base Peak.[1]

  • Fail State: If the pattern resembles a 1:1 doublet (M, M+2), only Bromine is present. If it resembles a 3:1 ratio (M, M+2), only Chlorine is present.

Data Presentation: Cross-Validation Matrix

The following table illustrates a scenario where a batch passes Standard QC but fails Advanced Cross-Validation, highlighting the necessity of the latter.

ParameterBatch #089-A (Standard QC Data) Batch #089-A (Advanced Validation Data) Conclusion
Purity 98.5% (HPLC Area %)84.2% (qNMR wt/wt)FAIL: Sample contains inorganic salts or non-UV active solvents.
Identity Retention Time matches StdNMR: H6-H7 coupling is 2.1 Hz (Meta)FAIL: Product is the 5,7-isomer, not 5,8.
Composition N/AMS: M+2 intensity is 100% (not 130%)FAIL: Isotope pattern suggests Br-only analog.[1]
Final Decision RELEASE REJECT Critical Safety Catch

Visualization of Analytical Logic

Diagram 1: The Cross-Validation Workflow

This decision tree guides the scientist through the logical steps of accepting or rejecting a batch based on orthogonal data.

CrossValidation Start Crude 5-Br-8-Cl-Isoquinoline-1-COOH HPLC Step 1: HPLC-UV (Purity) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 MS Step 2: LC-MS (Isotopes) Decision2 Br/Cl Pattern Correct? MS->Decision2 NMR Step 3: 1H-NMR (Regio-chemistry) Decision3 J(H6,H7) ~ 8.0 Hz? NMR->Decision3 Decision1->MS Yes Fail_Purify REJECT: Re-crystallize Decision1->Fail_Purify No Decision2->NMR Yes Fail_Wrong REJECT: Wrong Isomer Decision2->Fail_Wrong No (Wrong Halogens) Pass VALIDATED REFERENCE STANDARD Decision3->Pass Yes (Ortho coupling) Decision3->Fail_Wrong No (Meta coupling)

Caption: Logical workflow for validating halogenated isoquinoline carboxylic acids. Note the specific check for J-coupling to confirm regio-chemistry.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate allows for faster troubleshooting.[1]

ImpurityFate StartMat Starting Material (5-Br-Isoquinoline) Reaction Chlorination & Carboxylation StartMat->Reaction Product Target: 5-Br-8-Cl-1-COOH Reaction->Product Main Path Imp1 Impurity A: 5-Br-Isoquinoline (Incomplete Rxn) Reaction->Imp1 Under-reaction Imp3 Impurity C: 5,8-Dichloro Analog (Halogen Exchange) Reaction->Imp3 Reagent Contamination Imp2 Impurity B: 5-Br-8-Cl-Isoquinoline (Decarboxylation) Product->Imp2 Thermal Degradation (During Drying)

Caption: Fate map showing origin of key impurities.[1][2] Note that Impurity B can form post-synthesis if drying is too aggressive.[1]

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for halogenated heterocycle purification and properties).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative source for interpreting spin-spin coupling in heteroaromatics). [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 5-Bromo-8-chloroisoquinoline-1-carboxylic acid

[1]

Executive Summary & Chemical Profile

5-Bromo-8-chloroisoquinoline-1-carboxylic acid is a specialized intermediate often used in medicinal chemistry (e.g., antiviral or antitumor research).[1] Its disposal requires strict adherence to protocols governing halogenated organic acids .[1]

Unlike standard organic waste, this compound presents a dual-hazard profile:

  • Halogen Content (Br, Cl): Upon incineration, these atoms generate corrosive acid gases (HBr, HCl), requiring facilities equipped with specific scrubbers.[1]

  • Acidic Functionality (-COOH): This moiety makes the compound reactive toward bases and oxidizers, necessitating strict segregation to prevent uncontrolled exotherms or toxic gas evolution.[1]

Chemical Identity Table
PropertyDetail
CAS Number Not Listed (Research Intermediate) - Treat as Generic Halogenated Acid
Molecular Formula C₁₀H₅BrClNO₂
Functional Groups Isoquinoline ring, Carboxylic Acid, Aryl Bromide, Aryl Chloride
Physical State Solid (typically off-white to yellow powder)
Primary Hazards Skin/Eye Irritant (H315, H319), Corrosive (Acidic), Aquatic Toxicity
RCRA Status D002 (Corrosivity) + Halogenated Organic (Requires Incineration)

Waste Classification & Segregation Strategy

The Core Directive: Never dispose of this compound down the drain or in "General Organic" waste bins.

Why Segregation is Non-Negotiable

In laboratory waste management, mixing halogenated wastes with non-halogenated solvents (like Acetone or Ethanol) is a critical error.

  • The Cost Factor: Non-halogenated waste is often used as fuel blending (low cost).[1] Halogenated waste suppresses combustion and corrodes standard incinerators, requiring specialized high-temperature rotary kilns (high cost).[1]

  • The Safety Factor: Mixing this acidic compound with alkaline waste streams (e.g., amine waste) can generate heat and pressure, risking container rupture.[1]

Segregation Logic Flow
  • Stream A (Correct): Halogenated Organic Solids/Acids.[1]

  • Stream B (Incorrect): Non-Halogenated Solvents.[1][2][3]

  • Stream C (Dangerous): Basic/Alkaline Waste (Risk of Exotherm).[1]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Characterization

Before moving the material, verify its state.[1]

  • Solid Waste: If the material is pure powder or filter cake, it must be disposed of as Solid Hazardous Waste .[1]

  • Liquid Waste: If dissolved in a solvent (e.g., DMSO, DCM), it must be disposed of as Liquid Halogenated Waste .[1]

Phase 2: Packaging & Containment

Objective: Prevent container degradation and environmental release.[1]

  • Primary Container: Use High-Density Polyethylene (HDPE) or Borosilicate Glass .[1]

    • Reasoning: HDPE is resistant to weak/moderate organic acids and physical impact.[1] Avoid metal containers (steel cans) as the acidic nature and halogen content can cause corrosion over time.[1]

  • Secondary Containment: Place the primary container inside a chemically resistant tray or overpack during transport to the central accumulation area.[1]

Phase 3: Labeling (The "Self-Validating" Step)

A label is not just a tag; it is a communication tool for emergency responders.[1] Your label must explicitly state:

  • Full Chemical Name: 5-Bromo-8-chloroisoquinoline-1-carboxylic acid.[1]

  • Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Irritant.[1][4]

  • Constituents: "Halogenated Organic Acid" (Crucial for the disposal facility).[1]

  • pH: < 2 (Acidic).

Phase 4: The Workflow Diagram

The following diagram illustrates the decision matrix for disposing of this specific compound.

DisposalProtocolStartWaste Generation:5-Bromo-8-chloroisoquinoline-1-carboxylic acidStateCheckDetermine Physical StateStart->StateCheckSolidSolid (Powder/Crystals)StateCheck->SolidLiquidSolution (Dissolved)StateCheck->LiquidSolidBinContainer: Wide-Mouth HDPE JarLabel: 'Hazardous Waste - Solid Toxic/Corrosive'Solid->SolidBinSolventCheckCheck Solvent TypeLiquid->SolventCheckFinalCentral Accumulation Area(Pickup for High-Temp Incineration)SolidBin->FinalHaloSolvHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloSolvCompatibleNonHaloSolvNon-Halogenated Solvent(e.g., DMSO, Methanol)SolventCheck->NonHaloSolvContaminates StreamHaloSolv->FinalSegregateCRITICAL STEP:Segregate into Halogenated Stream(Do NOT mix with Non-Halo)NonHaloSolv->SegregateSegregate->Final

Figure 1: Decision matrix for the segregation and packaging of halogenated isoquinoline derivatives.

Chemical Compatibility & Incompatibilities

To ensure a self-validating safety system, you must understand what not to do.

Incompatible ClassInteraction MechanismConsequence
Strong Bases (NaOH, KOH, Amines)Acid-Base NeutralizationRapid exotherm (heat generation), potential boiling of solvent, container pressurization.[1]
Oxidizers (Bleach/Hypochlorite)Oxidation of HalogensCRITICAL RISK: Reaction with acid releases toxic Chlorine (Cl₂) or Bromine (Br₂) gas.[1]
Cyanides (NaCN)Acid displacementRelease of lethal Hydrogen Cyanide (HCN) gas.[1]
Reactive Metals (Al, Mg powder)Acid reactionGeneration of flammable Hydrogen gas (H₂).[1]

Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The dust is a respiratory irritant.[1] Clear the immediate area.[1][4][5][6][7]

  • PPE: Wear Nitrile gloves (double gloved recommended), safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Neutralization (Liquids only): If the material is in solution and spilled, cover with a sodium carbonate or sodium bicarbonate spill mix to neutralize the acid functionality.[1] Wait for bubbling (CO₂) to cease.[1]

  • Collection:

    • Solids: Do not dry sweep (creates dust).[1] Use a wet wipe or damp paper towel to collect the powder, then place the towel into the Solid Hazardous Waste bin.[1]

    • Liquids: Absorb with vermiculite or clay pads.[1]

  • Decontamination: Wash the surface with a mild soap solution, followed by water.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2025).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2025).[1] Treatment Technologies for Halogenated Organic Containing Wastes.[1][6][8] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets (SDS).[1] Retrieved from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.